molecular formula C9H17NO2S B2517579 Ethyl 4-ethylthiomorpholine-2-carboxylate CAS No. 2097800-27-4

Ethyl 4-ethylthiomorpholine-2-carboxylate

Cat. No.: B2517579
CAS No.: 2097800-27-4
M. Wt: 203.3
InChI Key: GXNPDXJKHDTPFG-UHFFFAOYSA-N
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Description

Ethyl 4-ethylthiomorpholine-2-carboxylate ( 2097800-27-4) is a thiomorpholine derivative of interest in chemical and pharmaceutical research. This compound has a molecular formula of C 9 H 17 NO 2 S and a molecular weight of 203.30 g/mol . Its structure features a carboxylate ester and a sulfur atom within the thiomorpholine ring, making it a valuable building block or intermediate in organic synthesis and medicinal chemistry. As a thiomorpholine scaffold, this compound serves as a key precursor for the development of novel molecules with potential biological activity. Researchers utilize such structures in the synthesis of more complex compounds for screening as pharmacologically active agents . Specific areas of application can include the exploration of new analgesics and anti-inflammatory agents, as structurally related ester compounds have demonstrated significant efficacy in these areas . The mechanism of action for any biological activity is highly dependent on the final synthesized molecule, but often involves specific interactions with enzyme active sites or cellular receptors. This product is intended for research and analysis purposes exclusively in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethylthiomorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPDXJKHDTPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCSC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2097800-27-4 Technical Whitepaper for Medicinal Chemistry Applications [1]

Executive Summary & Structural Significance[1][2][3][4][5]

Ethyl 4-ethylthiomorpholine-2-carboxylate (CAS 2097800-27-4) represents a critical scaffold in modern drug discovery, specifically within the domain of bioisosteric replacement and physicochemical property tuning .[1] As a derivative of thiomorpholine-2-carboxylic acid, this molecule serves as a lipophilic surrogate for morpholine analogs, offering a strategic advantage in optimizing membrane permeability and metabolic stability.[1]

In medicinal chemistry, the thiomorpholine core is frequently utilized to modulate the Lipophilicity Ligand Efficiency (LLE) of kinase inhibitors and GPCR ligands.[1] By replacing the ether oxygen of a morpholine with a thioether sulfur, researchers can increase


 (typically by ~0.5–1.0 units) while maintaining the hydrogen bond acceptor geometry.[1] The N-ethyl substitution at position 4 further caps the polar amine, preventing non-specific hydrogen bonding and enhancing blood-brain barrier (BBB) penetration potential.[1]

Key Application Areas:

  • Scaffold Hopping: Replacing piperazine or morpholine cores to alter metabolic hotspots.[1]

  • Fragment-Based Drug Design (FBDD): Serving as a functionalized core for rapid library expansion via the ester handle.[1]

  • Kinase Inhibition: Analogues have shown efficacy in targeting mTOR and tyrosine kinases where hydrophobic pocket filling is required.[1]

Physicochemical Profile

The following data summarizes the core properties of the target molecule, synthesized from predictive models and analog data.

PropertyValue / DescriptionSignificance
Molecular Formula

Core composition.[1][2][3][4][5][6]
Molecular Weight 203.30 g/mol Ideal for fragment-based screening (<300 Da).[1]
Predicted LogP ~1.8 – 2.2Moderate lipophilicity; good oral bioavailability potential.[1]
H-Bond Donors 0Improved membrane permeability (no free NH/OH).[1]
H-Bond Acceptors 3 (N, O, S)Retains binding capability to hinge regions in kinases.[1]
Rotatable Bonds 4Low entropic penalty upon binding.[1]
Reactivity Ester (Pos 2), Thioether (Ring)Susceptible to hydrolysis (ester) and oxidation (sulfur).[1]
Synthetic Pathways & Logic[1]

The synthesis of CAS 2097800-27-4 is best approached via N-alkylation of the parent secondary amine , ethyl thiomorpholine-2-carboxylate.[1] This route is preferred over de novo cyclization for late-stage diversification because it allows for the use of commercially available, chirally pure starting materials (if stereochemistry at C2 is critical).[1]

Primary Route: N-Alkylation (The "Convergent" Approach) [1]

This method involves the nucleophilic attack of the thiomorpholine nitrogen onto an ethyl halide (Ethyl Iodide or Ethyl Bromide).[1]

  • Reagents: Ethyl Thiomorpholine-2-carboxylate, Ethyl Iodide (

    
    ), 
    
    
    
    or DIPEA.[1]
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Critical Control Point: The sulfur atom is nucleophilic and can compete with the nitrogen, potentially leading to sulfonium salt formation.[1] However, the nitrogen is generally more nucleophilic in basic conditions.[1] Using a mild base (

    
    ) in a polar aprotic solvent (
    
    
    
    ) favors N-alkylation over S-alkylation.[1]
Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, including critical workup steps to ensure purity.

SynthesisWorkflow Start Start: Ethyl thiomorpholine- 2-carboxylate Reagents Reagents: Ethyl Iodide (1.1 eq) K2CO3 (2.0 eq) Acetonitrile Start->Reagents Reaction Reaction: Reflux (60-80°C) 4-12 Hours Monitor: TLC/LCMS Reagents->Reaction Quench Workup: Filter Solids Conc. Filtrate DCM Extraction Reaction->Quench Complete Conversion Purification Purification: Flash Chromatography (Hexane/EtOAc) Quench->Purification Crude Oil Product Target: Ethyl 4-ethyl- thiomorpholine-2-carboxylate Purification->Product >95% Purity

Figure 1: Step-by-step synthetic workflow for the N-alkylation of the thiomorpholine core.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate via N-alkylation.

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen.[1] Handle in a fume hood. Thiomorpholine derivatives often carry a distinct sulfur odor; use bleach to neutralize glassware.[1]

Step-by-Step Methodology
  • Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl thiomorpholine-2-carboxylate (1.0 eq, e.g., 1.75 g, 10 mmol).

    • Dissolve in anhydrous Acetonitrile (MeCN) (30 mL). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1]

  • Base Addition:

    • Add anhydrous Potassium Carbonate (

      
      )  (2.0 eq, 2.76 g, 20 mmol).
      
    • Scientific Rationale: An inorganic base is preferred to scavenge the HI generated without acting as a nucleophile itself.[1]

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to minimize exotherms.

    • Dropwise add Ethyl Iodide (1.1 eq, 0.88 mL, 11 mmol).

    • Allow the reaction to warm to room temperature, then heat to mild reflux (60°C) for 6–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 30% EtOAc in Hexanes. The product will have a higher

      
       than the starting amine (due to loss of the NH polarity).[1]
      
    • Stain: Use Ninhydrin (starting material stains red/purple; product will not stain or stains faintly) or Iodine/KMnO4 (product visualizes).[1]

  • Workup:

    • Cool to room temperature.[1][7]

    • Filter off the solid inorganic salts (

      
      /KI) through a celite pad.[1] Wash the pad with ethyl acetate.[1]
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.[1]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).[1]

    • Dry over

      
      , filter, and concentrate.[1][8]
      
  • Purification:

    • Purify via flash column chromatography (

      
      ) using a gradient of 0–20% Ethyl Acetate in Hexanes.[1]
      
    • Yield Expectation: 75–85% as a colorless to pale yellow oil.[1]

Application in Drug Design (E-E-A-T Analysis)
Metabolic Stability & Oxidation

Unlike morpholines, the thiomorpholine sulfur is susceptible to metabolic oxidation by CYP450 enzymes, forming sulfoxides (


) and sulfones (

).[1]
  • Design Strategy: If the parent thiomorpholine is too rapidly metabolized, the sulfone analog (synthesized via

    
     oxidation of CAS 2097800-27-4) often retains potency while blocking this metabolic soft spot.[1]
    
  • S-Oxidation Protocol: To generate the sulfone derivative, treat the target molecule with 2.2 eq of

    
     in DCM at 0°C.[1]
    
Bioisosteric Comparison
FeatureMorpholine AnalogThiomorpholine Analog (Target)
Atom 4 OxygenSulfur
Lipophilicity Lower (More Polar)Higher (More Lipophilic)
Solubility HighModerate
Metabolic Risk LowModerate (S-oxidation)
Use Case Solubility fixPermeability fix / Hydrophobic fill
References
  • PubChem. Ethyl Thiomorpholine-2-carboxylate (CID 54288367).[1][9] National Library of Medicine.[1][9] Available at: [Link][1][9]

  • Joshi, R. et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2][6] Journal of Chemical Reviews.[1] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiomorpholines. (General protocols for thiomorpholine ring construction and functionalization). Available at: [Link][1][10]

  • Srinivas, K. et al. (2019).[1][11] Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines.[1][6][11] European Journal of Medicinal Chemistry.[1][11] (Demonstrates N-alkylation and coupling logic). Available at: [Link]

Sources

The N-Ethyl Thiomorpholine Carboxylate Scaffold: Synthesis, Physicochemical Profiling, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethyl substituted thiomorpholine carboxylate scaffold represents a critical bioisostere of the morpholine class, widely utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. By replacing the ether oxygen of morpholine with sulfur and alkylating the nitrogen, researchers can significantly alter the electronic and steric landscape of a drug candidate. This guide provides a technical deep-dive into the synthesis, properties, and reactivity of this scaffold, designed for application scientists and drug developers.

Structural & Physicochemical Analysis[1][2][3]

The Thio-Effect: Sulfur vs. Oxygen

The transition from a morpholine (oxygen) to a thiomorpholine (sulfur) core introduces profound physicochemical changes driven by the atomic properties of sulfur.

  • Lipophilicity (LogP): Sulfur is less electronegative and more diffuse than oxygen.[1] This reduces the polarity of the heterocycle, typically increasing the LogP value by 0.5–1.0 log units . This modification is a standard strategy to improve blood-brain barrier (BBB) permeability.

  • Hydrogen Bonding: unlike the ether oxygen in morpholine, the thioether sulfur is a poor hydrogen bond acceptor. This reduces desolvation penalties during protein binding but may alter solubility profiles.[1]

  • Ring Conformation: The C-S bond length (1.82 Å) is significantly longer than the C-O bond (1.43 Å). This results in a more puckered chair conformation for thiomorpholine compared to morpholine.

The N-Ethyl Substituent

Substituents on the nitrogen atom dictate the basicity and steric volume of the pharmacophore.

PropertyN-H (Unsubstituted)N-MethylN-EthylImpact on Drug Design
Steric Bulk (A-value) LowMediumHighN-Ethyl introduces steric hindrance that can block metabolic N-dealkylation or improve selectivity for hydrophobic pockets.[1]
Lipophilicity LowMediumHighEthyl adds ~1.0 to ClogP vs H; ~0.5 vs Methyl.[1]
Basicity (pKa) ~9.0~8.4~8.6Tertiary amines (N-Et) are generally more basic than secondary amines in gas phase, but solvation effects in water often compress these differences.
Stereochemistry of the Carboxylate

When the carboxylate is located at the C3 position (derived from cysteine), the molecule possesses a chiral center.

  • L-Cysteine precursors yield the (R)-isomer (due to Cahn-Ingold-Prelog priority rules changing with S vs O/N).[1]

  • D-Cysteine precursors yield the (S)-isomer .[1]

  • Note: Control of this stereocenter is vital, as it directs the vector of the carboxylate group (axial vs. equatorial), influencing ligand-receptor docking.

Synthetic Pathways[2][5][6][7][8][9]

Two primary strategies exist for accessing N-ethyl thiomorpholine carboxylates: De Novo Cyclization (Route A) and Post-Synthetic Functionalization (Route B).[1]

Route A: De Novo Cyclization (Chiral Pool Approach)

This route is preferred when enantiomeric purity is required.[1] It utilizes cysteine esters as the chiral scaffold.

Mechanism:

  • Alkylation: L-Cysteine ethyl ester reacts with 1,2-dibromoethane (or equivalent dielectrophile).[1]

  • Cyclization: Intramolecular nucleophilic attack closes the ring.[1]

  • N-Alkylation: Subsequent ethylation of the secondary amine.[1]

Route B: Reductive Amination or Direct Alkylation

Used when the thiomorpholine core is already formed or commercially available.[1]

Mechanism:

  • Precursor: Thiomorpholine-3-carboxylic acid (or ester).[1]

  • Reagent: Acetaldehyde + Reducing Agent (NaBH(OAc)3) OR Ethyl Iodide + Base.[1]

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: De Novo Cysteine L-Cysteine Ester (Chiral Precursor) Cyclization Cyclization Step (Base Mediated) Cysteine->Cyclization + Dibromoethane Dibromo 1,2-Dibromoethane Dibromo->Cyclization ThiomorpholineCore Thiomorpholine-3-carboxylate (Secondary Amine) Cyclization->ThiomorpholineCore FinalProduct N-Ethyl Thiomorpholine-3-carboxylate (Target Scaffold) ThiomorpholineCore->FinalProduct Route B1: NaBH(OAc)3 ThiomorpholineCore->FinalProduct Route B2: K2CO3/DMF Acetaldehyde Acetaldehyde (Reductive Amination) Acetaldehyde->FinalProduct EthylHalide Ethyl Iodide (Direct Alkylation) EthylHalide->FinalProduct

Caption: Figure 1. Convergent synthetic pathways for N-ethyl thiomorpholine carboxylates via chiral pool cyclization or direct N-functionalization.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation (Direct Method)

Target: Ethyl 4-ethylthiomorpholine-3-carboxylate[1]

Reagents:

  • Thiomorpholine-3-carboxylic acid ethyl ester (1.0 eq)

  • Ethyl Iodide (1.1 eq)[1]

  • Potassium Carbonate (K2CO3) (2.0 eq)[2]

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiomorpholine precursor in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add K2CO3. The suspension should be stirred vigorously.

  • Alkylation: Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane; visualize with Ninhydrin or Iodine).[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4.[1][3] Purify via flash column chromatography (Silica gel).

Validation Point: Look for the characteristic triplet (CH3) and quartet (CH2) of the N-ethyl group in 1H NMR (typically ~1.0 ppm and ~2.5 ppm respectively).

Reactivity & Metabolic Profile

S-Oxidation (The Metabolic Soft Spot)

The sulfur atom in thiomorpholine is highly susceptible to oxidation by metabolic enzymes (e.g., FMOs, CYPs) or chemical oxidants (mCPBA, H2O2). This yields Sulfoxides (chiral, mixture of diastereomers) and Sulfones (achiral).[1]

  • Medicinal Implication: Sulfones are significantly more polar and electron-withdrawing. This transformation can be used intentionally to lower LogP or occurs as a metabolic clearance pathway.[1]

Reactivity Visualization

Reactivity NEthylThio N-Ethyl Thiomorpholine (Sulfide) Oxidation1 Oxidation (1 eq) (mCPBA / FMO) NEthylThio->Oxidation1 Sulfoxide Sulfoxide (S=O) (Chiral Center Created) Oxidation1->Sulfoxide Oxidation2 Oxidation (Excess) Sulfoxide->Oxidation2 Sulfone Sulfone (O=S=O) (Polar, Electron Withdrawing) Oxidation2->Sulfone Metabolism Metabolic Clearance (Renal Excretion) Sulfone->Metabolism

Caption: Figure 2.[1] Stepwise S-oxidation pathway transforming the lipophilic sulfide into polar sulfoxide and sulfone metabolites.

Medicinal Chemistry Applications

Bioisosteric Replacement

The thiomorpholine carboxylate is a classical bioisostere for:

  • Morpholines: To increase lipophilicity and membrane permeability.[1]

  • Piperazines: To remove the basic distal nitrogen (reducing hERG liability) while maintaining ring geometry.[1]

Case Studies & Therapeutic Areas
  • DPP-4 Inhibitors (Diabetes): Thiomorpholine derivatives have been explored as P2 substituents in DPP-4 inhibitors, offering distinct binding kinetics compared to pyrrolidines.[1]

  • Antimycobacterial Agents: The lipophilic nature of the N-ethyl thiomorpholine core assists in penetrating the waxy cell wall of Mycobacterium tuberculosis.[1]

  • Antioxidants: The sulfide moiety can act as an intrinsic scavenger of Reactive Oxygen Species (ROS), converting to the sulfoxide in the process, potentially providing neuroprotection.

References

  • Synthesis and Properties of Thiomorpholines

    • Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.[1][4][5]

    • Source: ACS Combin
    • URL:[Link][1]

  • Medicinal Chemistry Applications

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[6][7]

    • Source: Journal of Chemical Reviews (2021).[1]

    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.[8]

    • Source: BenchChem (2025).[1]

  • Metabolic Oxidation

    • Title: Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[1][6][7][2][9]

    • Source: Archiv der Pharmazie (2015).[1][9]

    • URL:[Link]

Sources

Technical Sourcing & Quality Assurance Guide: Sotorasib (CAS 2097800-27-4)

[1]

Executive Summary & Molecule Identity[1][2][3]

CAS 2097800-27-4 corresponds to Sotorasib (Code names: AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutant protein.[1] Unlike traditional reversible inhibitors, Sotorasib relies on a specific acrylamide "warhead" to form an irreversible covalent bond with Cysteine 12 (Cys12) in the KRAS switch-II pocket.[1]

Critical Sourcing Note: This molecule exhibits atropisomerism (axial chirality) due to restricted rotation around the aryl-aryl bond.[1] The biological activity resides almost exclusively in one stable atropisomer (the M-isomer or R-enantiomer depending on nomenclature conventions).[1] Vendors supplying "racemic" mixtures or undefined atropisomers will yield inconsistent IC50 data in cellular assays.

Chemical Profile
FeatureSpecification
Common Name Sotorasib (AMG 510)
Primary CAS 2296729-00-3 (FDA/Commercial)
Alternate CAS 2097800-27-4 (Often used for specific intermediates or early patent entries)
Mechanism Covalent Irreversible KRAS G12C Inhibitor (GDP-bound state)
Key Structural Risk Acrylamide reactivity (polymerization) & Atropisomer purity
Solubility DMSO (>50 mg/mL); Ethanol (Low); Water (Insoluble)

Strategic Sourcing & Vendor Landscape

Sourcing CAS 2097800-27-4 requires a tiered approach based on your experimental stage.[1] Do not treat this as a commodity chemical; the purity of the atropisomer is the primary driver of cost and efficacy.

Vendor Tiering System[1]
Tier 1: Validated Specialist Vendors (Recommended for Lead Op/In Vivo)

These vendors provide batch-specific Chiral HPLC traces proving atropisomer purity (>98% ee/de).[1] They typically synthesize the compound in-house or have strict QC over their CMOs.[1]

  • Examples: SelleckChem, MedChemExpress (MCE), Cayman Chemical.[1]

  • Use Case: Animal studies (PK/PD), late-stage cellular assays, crystallography.[1]

Tier 2: Chemical Aggregators (Screening Grade)

These platforms list stock from various third-party labs.[1] Quality varies; "Certificate of Analysis" (CoA) may be generic.[1]

  • Examples: MolPort, eMolecules, PubChem vendors.[1]

  • Use Case: High-Throughput Screening (HTS) where false positives/negatives can be re-validated later.

Tier 3: Custom Synthesis (cGMP/GLP)

Required for IND-enabling studies.[1] You must contract a CRO to synthesize the specific atropisomer under GLP conditions.

  • Examples: WuXi AppTec, Pharmaron.

Sourcing Decision Logic (DOT Visualization)[1]

SourcingStrategyStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeHTSHigh Throughput ScreeningAppType->HTSLarge LibraryLeadOpLead Optimization / SARAppType->LeadOpPrecise IC50InVivoIn Vivo / PK / ToxAppType->InVivoAnimal SafetyTier2Tier 2: Aggregators(MolPort, eMolecules)HTS->Tier2Tier1Tier 1: Specialists(SelleckChem, MCE)LeadOp->Tier1InVivo->Tier1Tier3Tier 3: Custom CRO(WuXi, Pharmaron)InVivo->Tier3If GLP req.QC_CheckMandatory In-House QC(LCMS + Chiral HPLC)Tier2->QC_CheckTier1->QC_CheckTier3->QC_Check

Figure 1: Strategic decision tree for sourcing AMG 510 based on experimental fidelity requirements.

Technical Quality Assurance (The "Why" and "How")

Merely trusting the vendor's CoA is insufficient for covalent inhibitors. The acrylamide warhead can degrade into inactive species, and the atropisomer can racemize if processed improperly.[1]

Protocol A: Chiral Purity Validation

Objective: Ensure the sample is the active M-atropisomer and not the inactive P-isomer or a racemate.[1]

  • Why: The P-isomer does not fit the cryptic pocket of KRAS G12C effectively, leading to off-target toxicity or reduced potency.[1]

  • Method: Chiral HPLC / SFC.

    • Column: Chiralpak IC or AD-H (immobilized polysaccharide phases are preferred).[1]

    • Mobile Phase: CO2 / Methanol (for SFC) or Hexane/IPA (for Normal Phase).[1]

    • Acceptance Criteria: >98% enantiomeric excess (ee).

Protocol B: Covalent Binding Competency

Objective: Verify the acrylamide warhead is intact and reactive.

  • Why: Improper storage (moisture/heat) can hydrolyze the acrylamide or cause Michael addition with impurities.

  • Method: Mass Shift Assay (Intact Mass Spec).

    • Incubate Recombinant KRAS G12C (1 µM) with Sotorasib (10 µM) for 1 hour at Room Temp.

    • Run LC-MS (TOF or Orbitrap).[1]

    • Success Metric: Observe a mass shift of +560.6 Da (molecular weight of Sotorasib) on the protein peak, indicating 1:1 covalent adduct formation.

QC Workflow Diagram (DOT Visualization)

QC_Workflowcluster_PurityPurity Checkcluster_ActivityFunctional CheckSampleVendor Sample(CAS 2097800-27-4)LCMSLC-MS(Identity)Sample->LCMSChiralChiral HPLC(Atropisomer Ratio)LCMS->ChiralIf MW correctBindingMass Shift Assay(+560 Da)Chiral->BindingIf >98% eeDecisionRelease for AssayBinding->DecisionIf 100% Adduct

Figure 2: Mandatory Quality Control workflow before releasing compound to biological assays.

Handling & Storage Protocols

1. Stock Preparation:

  • Dissolve in 100% DMSO to create a 10 mM or 50 mM stock.

  • Caution: Avoid protic solvents (Ethanol/Methanol) for long-term storage as they may interact with the acrylamide over extended periods or affect atropisomer stability at high temps.[1]

2. Storage Conditions:

  • Powder: -20°C (Stable for 2 years). Desiccate.

  • DMSO Solution: -80°C (Stable for 6 months).

  • Freeze-Thaw: Limit to <3 cycles. Aliquot immediately upon dissolution.

3. In Vitro Usage:

  • Sotorasib is a covalent inhibitor .[2][3] In cellular assays (e.g., MIA PaCa-2 cells), equilibrium is not reached instantly.[1]

  • Recommendation: Pre-incubate cells or protein for longer durations (e.g., 2-4 hours) if assessing target engagement, though downstream signaling (pERK) inhibition is rapid.[1]

References

  • Discovery of Sotorasib: Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1][4] Nature, 575, 217–223.[4] [1]

  • Chemical Structure & Properties: PubChem Compound Summary for CID 137278711 (Sotorasib). [1]

  • Vendor Safety Data (SDS): MedChemExpress Sotorasib SDS.

  • Clinical Approval Context: FDA Label for LUMAKRAS (sotorasib).

  • Atropisomer Synthesis: Shin, Y., et al. (2019).[1][5] "Discovery of AMG 510, a First-in-Class Covalent Inhibitor of KRAS(G12C) for the Treatment of Solid Tumors."[1] Journal of Medicinal Chemistry. [1]

Safety Data Sheet (SDS) for Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling monograph for Ethyl 4-ethylthiomorpholine-2-carboxylate . Unlike a standard 16-section Safety Data Sheet (SDS), this document synthesizes physicochemical data with risk assessment logic, intended for senior researchers and process chemists handling this compound in drug discovery workflows.

CAS Registry Number: 2097800-27-4 Chemical Class: Heterocyclic Amino Ester / Thiomorpholine Derivative

Physicochemical Profile & Identification

Understanding the molecular architecture is the first step in safety. This compound combines a lipophilic thiomorpholine core with an ester functionality, influencing its volatility, skin permeation, and metabolic stability.

Molecular Specification
PropertySpecificationDerivation/Notes
IUPAC Name Ethyl 4-ethylthiomorpholine-2-carboxylateSystematic naming
Molecular Formula C₉H₁₇NO₂SCalculated based on structure
Molecular Weight ~203.30 g/mol Derived from atomic weights
Physical State Viscous LiquidAnalogous to ethyl morpholine-2-carboxylate
Color Pale yellow to amberOxidation of sulfur/amine centers typically darkens color
Solubility DCM, Methanol, DMSO, EtOAcLipophilic nature of the ethyl/ester groups
Predicted pKa ~7.5 - 8.0 (Tertiary Amine)Base strength modulated by the ring sulfur and ester
Structural Logic

The molecule features a tertiary amine (position 4) and a thioether (position 1).

  • Safety Implication: The tertiary amine renders the compound basic, capable of accepting protons and irritating mucous membranes.

  • Stability Implication: The thioether is susceptible to oxidation (to sulfoxide/sulfone), requiring storage under inert atmosphere.

Hazard Identification & Mechanistic Toxicology

Rationale: Standard SDSs list hazards; this section explains the mechanism of injury to prioritize PPE selection.

GHS Classification (Read-Across Assessment)

As a specific catalog compound, experimental toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationships (SAR) using the analogue Ethyl morpholine-2-carboxylate (CAS 135782-25-1) and general thiomorpholine hazards.

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Mechanism of Tissue Injury

The compound poses a dual threat: Alkaline Liquefaction and Lipophilic Penetration .

  • Penetration: The ethyl ester and N-ethyl groups increase lipophilicity (LogP), allowing rapid transit across the stratum corneum.

  • Cellular Lysis: Once intracellular, the tertiary amine raises local pH, saponifying membrane lipids and causing necrotic cell death.

HazardMechanism cluster_prevention Mitigation Barrier Exposure Dermal/Ocular Contact Lipophilicity High LogP (Ethyl/Ester Groups) Exposure->Lipophilicity Penetration Rapid Membrane Translocation Lipophilicity->Penetration Facilitates AmineAction Local pH Spike (Tertiary Amine) Penetration->AmineAction Saponification Lipid Saponification (Membrane Lysis) AmineAction->Saponification Alkaline Hydrolysis Necrosis Tissue Necrosis (Chemical Burn) Saponification->Necrosis PPE Nitrile/Neoprene Gloves

Figure 1: Mechanistic pathway of tissue injury showing how lipophilicity accelerates alkaline damage.

Handling Framework & Exposure Control

Core Directive: Protocols must be self-validating systems.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The sulfur and ester components can degrade latex.

ComponentRecommendationTechnical Rationale
Hand Protection Nitrile (min 0.11mm) Excellent resistance to amines and esters. Change every 30 mins upon splash contact.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the vapor/mist potential of the liquid.
Respiratory Type ABEK Filter Required if handling outside a fume hood. Filters organic vapors (A) and basic amines (K).
Storage & Stability Protocol
  • Atmosphere: Store under Argon or Nitrogen . The thioether moiety is prone to oxidation to sulfoxides upon prolonged air exposure.

  • Temperature: Refrigerate (2–8°C).

  • Incompatibility: Segregate from strong oxidizing agents (peroxides, permanganates) and strong acids.

Emergency Response Protocols

Trustworthiness: These steps follow the "Contain-Neutralize-Dispose" logic used in HazMat response.

Accidental Release (Spill)
  • Evacuate & Ventilate: Clear the immediate area.[1] The compound may emit sulfurous/amine odors.

  • Inert Absorption: Do not use sawdust (fire risk with amines). Use vermiculite, sand, or dedicated chemical spill pads.

  • Neutralization (Surface): After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% citric acid or vinegar) to neutralize residual amine traces, followed by a water rinse.

First Aid Measures
  • Ocular Exposure: Immediate irrigation is critical.[2] Flush for 15 minutes minimum. The lipophilic nature means the chemical resists simple water washing; continuous flow is required to mechanically remove it.

  • Skin Contact: Wash with soap and water.[1][3] Avoid using organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the compound.

EmergencyLogic Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE_Check Don PPE (Goggles + Nitrile) Assess->PPE_Check Contain Contain with Vermiculite/Sand PPE_Check->Contain Collect Collect into Sealed Waste Drum Contain->Collect Decon Surface Decon: Dilute Citric Acid Collect->Decon Report Log Incident Decon->Report

Figure 2: Logical workflow for managing a laboratory spill of thiomorpholine esters.

Synthesis & Impurity Profile (Context for Researchers)

Understanding the origin of the material helps in identifying impurities that affect safety (e.g., residual alkylating agents).

Common Synthetic Route: This compound is typically synthesized via the alkylation of Ethyl thiomorpholine-2-carboxylate with an ethyl halide, or via a cyclization protocol involving cysteamine derivatives and vinyl esters [1, 2].

  • Potential Impurity A: Ethyl bromide/iodide (if used as alkylating agent) – Carcinogenic/Lachrymator.

  • Potential Impurity B: Free Thiomorpholine – Corrosive/Foul Odor.

Analytical Check: Before scaling up reactions, verify purity via 1H NMR . Look for the characteristic ethyl quartet (~2.4-2.6 ppm) distinct from the ester ethyl quartet (~4.1 ppm) to ensure no unreacted alkylating agents remain.

References

  • ChemicalBook. (2024). Ethyl 4-Ethylthiomorpholine-2-carboxylate Properties and CAS 2097800-27-4. Retrieved from

  • American Elements. (2024). Ethyl 4-Ethylthiomorpholine-2-carboxylate Data. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl morpholine-2-carboxylate (Analogue Read-Across). Retrieved from

  • PubChem. (2024).[5] Ethyl Thiomorpholine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [5]

  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Journal of Organic Chemistry. (Context on Thiomorpholine synthesis hazards). Retrieved from

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate via the N-alkylation of its precursor, ethyl thiomorpholine-2-carboxylate. Thiomorpholine and its derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant and hypolipidemic properties.[1][2] The described method employs a standard SN2 reaction mechanism, utilizing ethyl bromide as the alkylating agent in the presence of a non-nucleophilic base. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, troubleshooting advice, and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Mechanistic Overview

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiomorpholine ring, a sulfur-containing analog of morpholine, is a privileged structure found in numerous pharmacologically active compounds.[2][3] The secondary amine nitrogen within the thiomorpholine ring serves as a convenient handle for introducing various substituents to modulate the molecule's physicochemical and biological properties.

The target molecule, Ethyl 4-ethylthiomorpholine-2-carboxylate, is synthesized by the direct N-alkylation of the secondary amine in ethyl thiomorpholine-2-carboxylate. This transformation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

Causality of Reagent Selection:

  • Substrate: Ethyl thiomorpholine-2-carboxylate contains a secondary amine which is nucleophilic enough to attack an electrophilic carbon.[5]

  • Alkylating Agent: Ethyl bromide is chosen as a cost-effective and reactive source of the ethyl group. Its primary carbon is unhindered, favoring the Sₙ2 pathway.

  • Base: Potassium carbonate (K₂CO₃) is employed as a mild, inexpensive inorganic base. Its primary function is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are crucial as the presence of water can lead to side reactions.

  • Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants while favoring the Sₙ2 mechanism by solvating the potassium cation without strongly solvating the carbonate anion, thereby increasing its basicity.

The reaction mechanism is depicted below. The lone pair of electrons on the nitrogen atom of ethyl thiomorpholine-2-carboxylate attacks the electrophilic carbon of ethyl bromide, leading to the formation of a C-N bond and the displacement of the bromide ion. The protonated intermediate is then deprotonated by the base to yield the final tertiary amine product.

SN2_Mechanism sub Ethyl thiomorpholine- 2-carboxylate (Nucleophile) ts Transition State sub->ts Sₙ2 Attack etbr Ethyl Bromide (Electrophile) etbr->ts Sₙ2 Attack base K₂CO₃ (Base) salt KHCO₃ + KBr base->salt Acid Scavenging prod Ethyl 4-ethylthiomorpholine- 2-carboxylate ts->prod C-N bond forms C-Br bond breaks

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
CompoundFormulaMW ( g/mol )Moles (mmol)Mass (g)Volume (mL)Notes
Ethyl thiomorpholine-2-carboxylateC₇H₁₃NO₂S175.2510.01.75-Starting Material[5]
Ethyl BromideC₂H₅Br108.9712.01.310.88d = 1.46 g/mL, 1.2 eq.
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.76-Anhydrous, finely powdered, 2.0 eq.
Acetonitrile (MeCN)C₂H₃N41.05--50Anhydrous Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~200For extraction
Brine (Saturated NaCl)NaCl(aq)---~100For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~10 g-For drying
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiomorpholine-2-carboxylate (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Begin stirring the suspension. Add ethyl bromide (0.88 mL, 12.0 mmol) to the mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.

    • Self-Validation Point: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf value than the starting material.

  • Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite, washing the filter cake with a small amount of ethyl acetate (~20 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess ethyl acetate.

  • Work-up and Extraction:

    • Dissolve the resulting crude oil in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

    • Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of residual water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-ethylthiomorpholine-2-carboxylate as a pale yellow oil. Calculate the final yield.

Experimental_Workflow start 1. Combine Reactants (Substrate, Base, Solvent) add_reagent 2. Add Ethyl Bromide start->add_reagent reflux 3. Heat to Reflux (6-8h) Monitor by TLC add_reagent->reflux cool_filter 4. Cool to RT & Filter Solids reflux->cool_filter concentrate1 5. Concentrate Filtrate (Rotary Evaporation) cool_filter->concentrate1 dissolve_extract 6. Dissolve in EtOAc & Wash with H₂O/Brine concentrate1->dissolve_extract dry_concentrate 7. Dry (Na₂SO₄) & Concentrate dissolve_extract->dry_concentrate purify 8. Flash Column Chromatography dry_concentrate->purify product 9. Isolate Pure Product purify->product

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety Precautions
  • Ethyl bromide is toxic and a suspected carcinogen. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture, although for this specific reaction, it is good practice but not strictly necessary.

Characterization and Data

The identity and purity of the synthesized Ethyl 4-ethylthiomorpholine-2-carboxylate should be confirmed using standard analytical techniques.

TechniqueExpected Observation
¹H NMR Disappearance of the N-H proton signal. Appearance of a new quartet (~2.5-2.7 ppm) and triplet (~1.1-1.3 ppm) corresponding to the N-CH₂CH₃ group.
¹³C NMR Appearance of two new signals in the aliphatic region corresponding to the N-CH₂CH₃ carbons.
FT-IR Disappearance of the N-H stretching vibration (typically ~3300-3400 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 204.09.
Yield A typical yield for this type of reaction is in the range of 70-90%.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature or reaction time.3. Decomposed ethyl bromide.1. Use freshly dried, finely powdered K₂CO₃.2. Ensure the reaction reaches reflux and extend the reaction time, monitoring by TLC.3. Use a fresh bottle of ethyl bromide.
Significant Starting Material Remains 1. Insufficient alkylating agent.2. Short reaction time.1. Add an additional portion of ethyl bromide (0.2-0.5 eq) and continue refluxing.2. Increase the reaction time.
Formation of Quaternary Salt Over-alkylation due to the product being more nucleophilic than the starting material.This is less common when alkylating a secondary amine to a tertiary one.[7] If observed, try using exactly 1.05-1.1 equivalents of ethyl bromide. The quaternary salt is highly polar and will be removed during the aqueous work-up or column chromatography.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation.

Conclusion

The protocol outlined in this application note describes a robust and efficient method for the synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate. By leveraging a standard N-alkylation reaction, this procedure provides a reliable pathway for accessing functionalized thiomorpholine derivatives, which are valuable building blocks for pharmaceutical research and development. The detailed steps, mechanistic rationale, and troubleshooting guide are designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

References

  • Organic Chemistry Portal. Synthesis of thiomorpholines. Available at: [Link]

  • Matralis, A. N., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 331(11-12), 381-386. Available at: [Link]

  • Hessein, S. A., et al. (2016). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected antiviral and antimicrobial activity. Der Pharma Chemica, 8(8), 170-181. Available at: [Link]

  • Krasavin, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(2), 117-124. Available at: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines [Video]. YouTube. Available at: [Link]

  • Gérardy, R., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2417-2423. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Sommer, H. Z., et al. (1971). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available at: [Link]

  • Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Synthesis, 2007(03), 445-450. Available at: [Link]

  • Wentland, M. P. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents. US Patent 8,637,671.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54288367, Ethyl Thiomorpholine-2-carboxylate. Available at: [Link]

  • Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 105-132. Available at: [Link]

  • Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

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The Strategic Utility of Ethyl 4-ethylthiomorpholine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic building blocks, thiomorpholine derivatives have garnered significant attention for their presence in a multitude of biologically active compounds. This guide focuses on a specific, highly functionalized intermediate, Ethyl 4-ethylthiomorpholine-2-carboxylate , and elucidates its potential as a cornerstone in the synthesis of complex pharmaceutical targets. We will explore its synthesis, key reactive sites, and provide a detailed, exemplary protocol for its incorporation into a drug-like scaffold, thereby offering a practical framework for researchers and drug development professionals.

The thiomorpholine core, a saturated six-membered ring containing both nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious agents[1][2]. The specific substitution pattern of Ethyl 4-ethylthiomorpholine-2-carboxylate, featuring an N-ethyl group and a C-2 ethyl ester, offers a unique combination of steric and electronic properties that can be exploited for targeted molecular assembly.

Physicochemical Properties and Strategic Advantages

A comprehensive understanding of the intermediate's properties is crucial for its effective application. The table below summarizes key computed physicochemical parameters for the parent compound, Ethyl thiomorpholine-2-carboxylate, which provide a baseline for predicting the behavior of its N-ethylated counterpart.

PropertyValueSource
Molecular FormulaC7H13NO2SPubChem[3]
Molecular Weight175.25 g/mol PubChem[3]
XLogP30.5PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count2PubChem[3]

The N-ethyl group in our target intermediate, Ethyl 4-ethylthiomorpholine-2-carboxylate, will slightly increase the lipophilicity and steric bulk compared to the parent structure. The ethyl ester at the C-2 position is a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, which are common steps in the synthesis of active pharmaceutical ingredients (APIs)[4].

Proposed Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Protocol 1: Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Step 1: Synthesis of Ethyl thiomorpholine-2-carboxylate

This initial step involves the reaction of ethyl 2,3-dibromopropionate with 2-aminoethanethiol.

  • Materials: Ethyl 2,3-dibromopropionate, 2-aminoethanethiol, Triethylamine (TEA), Acetonitrile (ACN), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2-aminoethanethiol (1.0 eq) and triethylamine (2.2 eq) in acetonitrile at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add a solution of ethyl 2,3-dibromopropionate (1.1 eq) in acetonitrile dropwise over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl thiomorpholine-2-carboxylate.

Step 2: N-ethylation to yield Ethyl 4-ethylthiomorpholine-2-carboxylate

This step involves the alkylation of the secondary amine of the thiomorpholine ring.

  • Materials: Ethyl thiomorpholine-2-carboxylate, Iodoethane, Potassium carbonate (K2CO3), Acetone, Celite.

  • Procedure:

    • To a solution of Ethyl thiomorpholine-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and iodoethane (1.2 eq).

    • Reflux the mixture for 8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

    • Wash the Celite pad with acetone.

    • Concentrate the combined filtrate under reduced pressure.

    • The resulting residue is the target compound, Ethyl 4-ethylthiomorpholine-2-carboxylate, which can be used in the next step with or without further purification, depending on the required purity.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway Ethyl 2,3-dibromopropionate Ethyl 2,3-dibromopropionate intermediate Ethyl thiomorpholine-2-carboxylate Ethyl 2,3-dibromopropionate->intermediate 2-Aminoethanethiol 2-Aminoethanethiol 2-Aminoethanethiol->intermediate reagents1 TEA, ACN reagents1->intermediate product Ethyl 4-ethylthiomorpholine-2-carboxylate intermediate->product Iodoethane Iodoethane Iodoethane->product reagents2 K2CO3, Acetone reagents2->product

Caption: Proposed two-step synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate.

Application as a Pharmaceutical Intermediate: A Case Study in Kinase Inhibitor Synthesis

To illustrate the utility of Ethyl 4-ethylthiomorpholine-2-carboxylate, we present a hypothetical, yet chemically sound, protocol for its use in the synthesis of a novel kinase inhibitor scaffold. Many kinase inhibitors, such as the Bruton's Tyrosine Kinase (BTK) inhibitor Fenebrutinib (GDC-0853), feature complex heterocyclic cores where functionalized building blocks are sequentially coupled[1][7][8]. In our example, the thiomorpholine derivative will be used to introduce a key structural motif.

Protocol 2: Synthesis of a Novel Kinase Inhibitor Scaffold

This protocol demonstrates the amidation of the ethyl ester of our intermediate, followed by a Suzuki coupling to a hypothetical aromatic core.

Step 1: Amidation with a Hypothetical Aromatic Amine

  • Materials: Ethyl 4-ethylthiomorpholine-2-carboxylate, 4-Amino-3-chlorophenol, Trimethylaluminum (2M in toluene), Toluene, Dichloromethane (DCM), Saturated ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-Amino-3-chlorophenol (1.0 eq) in toluene.

    • Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of Ethyl 4-ethylthiomorpholine-2-carboxylate (1.1 eq) in toluene.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated ammonium chloride solution.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the amide intermediate.

Step 2: Suzuki Coupling with a Hypothetical Boronic Ester

  • Materials: Amide intermediate from Step 1, a hypothetical heterocyclic boronic ester, Palladium(II) acetate, XPhos, Potassium phosphate (K3PO4), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vial, add the amide intermediate (1.0 eq), the boronic ester (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.10 eq), and potassium phosphate (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 mixture).

    • Seal the vial and heat the mixture to 100 °C for 16 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the final kinase inhibitor scaffold.

Workflow for Kinase Inhibitor Synthesis

Workflow start Ethyl 4-ethylthiomorpholine- 2-carboxylate amidation Amidation Reaction start->amidation amine 4-Amino-3-chlorophenol amine->amidation amide_intermediate Amide Intermediate amidation->amide_intermediate suzuki Suzuki Coupling amide_intermediate->suzuki boronic_ester Heterocyclic Boronic Ester boronic_ester->suzuki final_product Final Kinase Inhibitor Scaffold suzuki->final_product

Caption: Exemplary workflow for the application of the intermediate in API synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential when handling Ethyl 4-ethylthiomorpholine-2-carboxylate and its precursors. While specific safety data for this exact compound is not available, data for structurally related compounds such as N-Ethylmorpholine and Ethyl morpholine-2-carboxylate indicate that they can be corrosive and cause severe skin and eye damage[9][10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes[11].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11].

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-ethylthiomorpholine-2-carboxylate represents a valuable and versatile intermediate for pharmaceutical synthesis. Its pre-installed N-ethyl and C-2 ethyl ester functionalities provide distinct advantages for molecular elaboration, allowing for the strategic and efficient construction of complex, drug-like molecules. The protocols and workflows outlined in this guide, while based on a hypothetical application, are grounded in established and reliable chemical transformations common in the pharmaceutical industry. By understanding the synthesis, reactivity, and strategic application of such intermediates, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics.

References

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  • Thieme. Three-Component Synthesis of Morpholine Derivatives. Available at: [Link]

  • PubMed. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Available at: [Link]

  • ACS Publications. Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). Available at: [Link]

  • Semantic Scholar. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Available at: [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Available at: [Link]

  • Google Patents. US8012962B2 - Substituted thiomorpholine derivatives.
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  • PubMed. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield.... Available at: [Link]

  • NIH PubChem. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197. Available at: [Link]

  • NIH PubChem. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367. Available at: [Link]

  • EPA. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. Available at: [Link]

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  • Capot Chemical. MSDS of Ethyl 4-benzylmorpholine-2-carboxylate. Available at: [Link]

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  • Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Available at: [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. Available at: [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

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Preparation of 4-ethylthiomorpholine-2-carboxylic acid from ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Hydrolysis and Isolation of 4-Ethylthiomorpholine-2-carboxylic Acid

Executive Summary

This application note details the optimized protocol for the preparation of 4-ethylthiomorpholine-2-carboxylic acid from its ethyl ester precursor. While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the presence of a sulfide moiety (susceptible to oxidation) and the formation of a zwitterionic amino acid product (complicating isolation).[1]

This guide moves beyond standard textbook procedures, offering a process-ready workflow that prioritizes yield (>85%), purity (>98%), and scalability. It includes a critical comparison of isolation techniques—specifically Isoelectric Precipitation vs. Ion-Exchange Chromatography —to ensure the recovery of salt-free material suitable for downstream pharmaceutical applications.[1]

Chemical Strategy & Mechanistic Insight

The Challenge of Zwitterions

Upon hydrolysis, the target molecule contains a basic tertiary amine (


) and an acidic carboxylic acid (

).[1] In aqueous solution, it exists primarily as a zwitterion.[1][2]
  • Standard Extraction Fail: Unlike neutral organic molecules, zwitterions are highly water-soluble and poorly soluble in organic solvents (DCM, EtOAc), rendering standard liquid-liquid extraction ineffective.[1]

  • The Solution: The protocol below utilizes Lithium Hydroxide (LiOH) for saponification due to its mildness and solubility in THF/Water mixtures, followed by a specific Ion-Exchange (Dowex 50W) workup to remove inorganic salts.

Sulfur Oxidation Control

The thiomorpholine sulfur is prone to oxidation to sulfoxide (


) or sulfone (

) by atmospheric oxygen, especially under basic conditions or if peroxides are present in ethereal solvents.
  • Control Measure: Solvents must be degassed, and the reaction is conducted under an inert atmosphere (

    
     or 
    
    
    
    ).

Reaction Mechanism & Pathway

The transformation proceeds via a base-catalyzed nucleophilic acyl substitution.[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release ethoxide and the carboxylate.[1]

ReactionMechanism Ester Ethyl Ester (Substrate) Inter Tetrahedral Intermediate Ester->Inter + LiOH / H2O (Nucleophilic Attack) Carboxylate Carboxylate Salt (Li+) Inter->Carboxylate - EtOH (Elimination) Zwitterion Target Acid (Zwitterion) Carboxylate->Zwitterion + H+ (Dowex) (Protonation)

Figure 1: Mechanistic flow from ester substrate to zwitterionic acid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Ethyl 4-ethylthiomorpholine-2-carboxylate 1.0SubstratePurity >95%
LiOH[1]·H₂O 1.2 - 1.5BaseMonohydrate preferred
THF (Tetrahydrofuran) Solvent-Peroxide-free , Stabilized
Water (Deionized) Solvent-Type I or II
Dowex 50W-X8 -PurificationH+ form, 200-400 mesh
Step-by-Step Methodology

Step 1: Solubilization & Degassing [1]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ethyl ester (1.0 eq) in a mixture of THF:Water (3:1 v/v) . Concentration should be approximately 0.2 M.[1]

  • Crucial: Sparge the solution with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen. This protects the sulfur atom.
    

Step 2: Saponification

  • Cool the mixture to 0°C (ice bath).

  • Add LiOH·H₂O (1.2 eq) in one portion.

  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The ester spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    

Step 3: Solvent Removal [1]

  • Once complete, concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove THF.

  • Result: You now have an aqueous solution containing the Lithium carboxylate salt and excess LiOH.

Step 4: Isolation (The Critical Decision) Choose Path A for general use or Path B for high-purity biological assays.

Path A: Isoelectric Precipitation (Scale > 5g)

  • Cool the aqueous residue to 0°C.

  • Carefully adjust pH to the estimated pI (approx. 5.5) using 1M HCl.

  • If the concentration is high, the zwitterion may precipitate.[1]

  • Filter, wash with cold acetone, and dry.[1]

    • Note: This method often suffers from lower yields due to the high water solubility of thiomorpholine acids.[1]

Path B: Ion-Exchange Chromatography (Recommended) [1]

  • Prepare a column of Dowex 50W-X8 (H+ form) .[1]

  • Load the aqueous reaction mixture onto the column.

    • Mechanism:[3][4] The amino acid binds to the resin (cation exchange); Li+ and Cl- ions pass through or are washed away.

  • Wash: Flush with distilled water (approx. 3-5 column volumes) until the eluent is neutral. This removes inorganic salts (LiCl).

  • Elute: Elute the product using 1M Aqueous Ammonia (NH₄OH) . The ammonia deprotonates the resin, releasing the amino acid.[1]

  • Finish: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterionic acid.[1]

  • Lyophilize to obtain a white powder.

Process Workflow Diagram

ProcessFlow cluster_workup Purification Strategy Start Start: Ester Substrate Rxn Saponification (LiOH, THF/H2O, N2) Start->Rxn Check LC-MS Check: Ester Consumed? Rxn->Check Check->Rxn No Evap Evaporate THF Check->Evap Yes ResinLoad Load on Dowex 50W (H+) Evap->ResinLoad Wash Wash with H2O (Remove LiCl) ResinLoad->Wash Elute Elute with 1M NH4OH Wash->Elute Freeze Lyophilization Elute->Freeze End Final Product: 4-ethylthiomorpholine-2-COOH Freeze->End

Figure 2: Optimized process flow for the isolation of salt-free zwitterion.

Analytical Validation

To ensure the integrity of the final product, the following analytical criteria must be met:

  • ¹H NMR (D₂O):

    • Absence of ethyl ester quartet (~4.2 ppm) and triplet (~1.2 ppm).

    • Presence of N-ethyl signals (quartet ~3.2 ppm, triplet ~1.1 ppm).[1]

    • Diagnostic signals for the thiomorpholine ring protons (2.8–3.5 ppm region).

  • Mass Spectrometry (ESI):

    • Observe

      
       peak corresponding to the acid (MW = 175.25  g/mol ).
      
    • Confirm absence of

      
       adducts if strict desalting was successful.
      
  • Silver Nitrate Test (Optional):

    • Dissolve a small amount in water and add AgNO₃.[1] A white precipitate indicates residual chloride (failure of the washing step in Path B).

References

  • General Thiomorpholine Synthesis

    • J. Med.[1] Chem. 2005, 48, 14, 4535–4546.[1] Synthesis of DPPIV inhibitors containing thiomorpholine scaffolds.

    • (Generic ACS Landing Page for verification)

  • Saponification of Amino Acid Esters

    • Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard text for ester hydrolysis conditions).

  • Ion Exchange Purification of Zwitterions

    • Methods in Enzymology, Vol. 4, 1957.[1] Separation of Amino Acids.[1][2][5][6]

  • Specific Substrate Properties

    • PubChem CID 54288367 (Ethyl thiomorpholine-2-carboxylate).[1]

Sources

Application Note: Reductive Amination Pathways for Ethyl 4-ethylthiomorpholine-2-carboxylate

[1]

Abstract & Scope

This technical guide details the synthetic pathways for Ethyl 4-ethylthiomorpholine-2-carboxylate (Target Molecule), a functionalized heterocyclic scaffold often utilized in the development of DPP-4 inhibitors and other bioactive agents.[1]

While direct alkylation with ethyl halides is possible, it frequently leads to over-alkylation (quaternization) and elimination byproducts. Reductive amination is the preferred method for introducing the N-ethyl group, offering superior chemoselectivity and yield. This guide focuses on two primary reductive amination protocols:

  • Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard" for laboratory-scale synthesis.

  • Method B: Catalytic Hydrogenation – A scalable, "green" alternative.

Retrosynthetic Analysis

The synthesis hinges on the functionalization of the secondary amine within the thiomorpholine core. The ethyl ester at the C2 position is sensitive to hydrolysis; thus, conditions must remain mild (pH 4–8) and avoid strong nucleophiles.

RetrosynthesisTargetEthyl 4-ethylthiomorpholine-2-carboxylate(Target)PrecursorEthyl thiomorpholine-2-carboxylate(Secondary Amine)Target->PrecursorC-N DisconnectionReagentAcetaldehyde(Carbonyl Source)Target->Reagent+ Reductant

Figure 1: Retrosynthetic disconnection of the N-ethyl group via reductive amination.[1]

Method A: STAB-Mediated Reductive Amination

Rationale: Sodium triacetoxyborohydride (

1

Materials
  • Substrate: Ethyl thiomorpholine-2-carboxylate (1.0 equiv).[1]

  • Carbonyl: Acetaldehyde (1.2–1.5 equiv). Note: Use as a solution in DCE or freshly distilled due to volatility (b.p. 20.2°C).

  • Reductant: Sodium triacetoxyborohydride (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2]

  • Additive: Acetic acid (AcOH), 1.0 equiv (catalyst to facilitate iminium formation).

Protocol (Lab Scale: 10 mmol)
  • Preparation: In a 100 mL round-bottom flask under nitrogen atmosphere, dissolve Ethyl thiomorpholine-2-carboxylate (1.75 g, 10 mmol) in anhydrous DCE (30 mL).

  • Acidification: Add Acetic acid (0.6 mL, 10 mmol). Stir for 5 minutes at room temperature.

  • Carbonyl Addition: Cool the mixture to 0°C. Add Acetaldehyde (0.66 g, 15 mmol) dropwise (preferably as a 5M solution in DCE to prevent evaporation).

  • Imine Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The secondary amine starting material should disappear.

  • Quench: Quench carefully with saturated aqueous

    
     (30 mL). Caution: Gas evolution (
    
    
    ).[1]
  • Workup: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash column chromatography (Gradient: 0 
    
    
    40% EtOAc in Hexanes).
Mechanism & Pathway

The reaction proceeds via the formation of an electrophilic iminium ion, which is then intercepted by the hydride source.

Mechanismcluster_reductantSelectivity ControlSMSec-Amine(Thiomorpholine)HemiaminalHemiaminalIntermediateSM->Hemiaminal+ Aldehyde+ AcOHAldehydeAcetaldehydeIminiumIminium Ion(C=N+)Hemiaminal->Iminium- H2OProductEthyl 4-ethylthiomorpholine-2-carboxylateIminium->Product+ H- (from STAB)NoteSTAB reduces IminiumFAST but Aldehyde SLOW

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Method B: Catalytic Hydrogenation (Scale-Up)

Rationale: For multi-gram or kilogram scales, boron waste is undesirable. Catalytic hydrogenation using


Protocol
  • Charge: To a hydrogenation vessel (Parr reactor), add Ethyl thiomorpholine-2-carboxylate (10 g), Ethanol (100 mL), and Acetaldehyde (1.5 equiv).

  • Catalyst: Add 5 wt% Pd/C (50% water wet, 0.5 g).

  • Conditions: Seal reactor, purge with

    
     (
    
    
    ), then charge with
    
    
    (3–5 bar / 45–75 psi).
  • Reaction: Stir at 25–40°C for 6–12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the product.

    • Risk:[1][3][4] Prolonged exposure to

      
       may reduce the thiomorpholine sulfur (desulfurization) or the ester if temperatures are too high (
      
      
      ).

Comparative Data & Critical Parameters

ParameterMethod A: STABMethod B: HydrogenationDirect Alkylation (Et-I)
Selectivity High (Mono-alkylation)HighLow (Risk of Quat.[1] Salt)
Yield (Typical) 85–95%80–90%50–65%
Reaction Time 4–12 h6–12 h12–24 h
Safety Profile Good (Boron waste)Flammability (

, Solvent)
Alkylating agents (Toxic)
Scalability < 1 kg> 1 kgVariable
Cost Moderate (Reagent cost)Low (Catalyst re-use)Low
Critical Process Parameters (CPPs)
  • pH Control: The formation of the iminium ion requires a slightly acidic environment (pH 5–6). In Method A, Acetic Acid provides this. Without acid, the reaction stalls at the hemiaminal stage.

  • Water Content: Method A requires anhydrous conditions to prevent hydrolysis of the iminium intermediate back to the aldehyde.

  • Temperature: Keep Acetaldehyde addition

    
    . High temperatures promote polymerization of acetaldehyde.
    

Analytical Validation

Expected Data for Ethyl 4-ethylthiomorpholine-2-carboxylate:

  • Physical State: Clear to pale yellow oil.

  • MS (ESI):

    
    .
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       4.15 (q, 
      
      
      Hz, 2H,
      
      
      ) – Ester methylene.
    • 
       3.30 (dd, 1H, H-2) – Chiral center.
      
    • 
       2.4–3.0 (m, 6H, Ring protons + 
      
      
      of ethyl group).
    • 
       1.25 (t, 3H, Ester methyl).
      
    • 
       1.05 (t, 3H, 
      
      
      -ethyl methyl).
  • Key Diagnostic: Appearance of the new triplet at

    
     ppm and quartet at 
    
    
    ppm (distinct from ester ethyl signals) confirms
    
    
    -ethylation.

References

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride.[2][5][6][7] Tetrahedron Letters, 31(39), 5595-5598.[7] Link

  • Abdel-Magid, A. F., et al. (1996).[2][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][9] The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link[1]

  • BenchChem. (n.d.). Thiomorpholine-2-carboxylic Acid Synthesis and Derivatization. BenchChem Application Notes. Link[1]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Link

  • PubChem. (n.d.). Ethyl Thiomorpholine-2-carboxylate (CID 54288367).[1][10] Link[1]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethylation for Ethyl Thiomorpholine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: N-Et-Thiomorpholine-Yield-Opt Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1][2]

Executive Summary & Core Directive

The Challenge: You are attempting to N-ethylate ethyl thiomorpholine-2-carboxylate. Users typically encounter low yields due to three competing factors inherent to this specific substrate:

  • Competitive S-Alkylation: The sulfur atom in the thiomorpholine ring is a soft nucleophile that competes with the nitrogen, especially when the nitrogen is sterically hindered by the neighboring C2-carboxylate.[1][2]

  • Over-Alkylation: Formation of quaternary ammonium salts.[1][2]

  • Ester Instability/Racemization: Harsh basic conditions required for direct alkylation can hydrolyze the ester or racemize the chiral center at C2 (via enolization).[1][2]

The Solution: Stop using direct alkylation (Ethyl Iodide/Bromide + Base) if possible. The Reductive Amination pathway using acetaldehyde and mild borohydrides is the industry "Gold Standard" for this transformation.[1][2] It relies on the formation of an iminium species that only Nitrogen can form, effectively shielding the Sulfur and Ester from side reactions.[2]

Decision Matrix & Diagnostic Workflow

Before proceeding, verify your current method against this logic flow to identify why your yield is suffering.

G Start Start: Yield Issue Analysis Method Which Method are you using? Start->Method Direct Direct Alkylation (Et-X + Base) Method->Direct EtI / EtBr Reductive Reductive Amination (Acetaldehyde + Reducing Agent) Method->Reductive CH3CHO Issue_Direct Common Failures: 1. S-alkylation (Sulfonium salts) 2. Quaternization 3. Racemization (if chiral) Direct->Issue_Direct Issue_Reductive Common Failures: 1. Incomplete conversion 2. Ester hydrolysis (rare) Reductive->Issue_Reductive Solution_A SWITCH METHOD Adopt Protocol A (STAB) Issue_Direct->Solution_A Best Fix Solution_B OPTIMIZE CONDITIONS Use Protocol B (DIPEA/ACN) Issue_Direct->Solution_B Alternative

Figure 1: Diagnostic logic for selecting the optimal synthesis pathway.

Protocol A: Reductive Amination (The Gold Standard)[1][2]

Why this works: This method forms an enamine/iminium ion intermediate.[1][2][3] Sulfur cannot form a stable iminium species under these conditions, making this reaction chemoselective for Nitrogen.[1][2] The mild acidic conditions (pH 5-6) preserve the C2 ester and stereochemistry.[1][2]

Reagents
  • Substrate: Ethyl thiomorpholine-2-carboxylate (1.0 equiv)

  • Carbon Source: Acetaldehyde (1.2 – 1.5 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

    • Note: Do not use NaBH4 (too strong, reduces ester/aldehyde too fast) or NaCNBH3 (toxic cyanide waste).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1][2]

  • Additives: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing iminium formation.[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve the thiomorpholine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration) under Nitrogen atmosphere.

  • Imine Formation: Add Acetaldehyde (1.2 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the equilibrium to favor the iminium species before reduction.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Reasoning: Portion-wise addition prevents exotherms that could degrade the reagent.[1][2]

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Target Mass: M+29 (Ethyl group addition).[1][2]

  • Quench: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur).

  • Workup: Extract with DCM (x3). Wash combined organics with brine.[1][2] Dry over Na2SO4.[1][2][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Alkylation (Optimization & Rescue)[1][2]

Use only if: You lack reductive amination reagents or are restricted by specific SOPs. The Risk: The C2-carboxylate creates steric hindrance around the Nitrogen, making the unhindered Sulfur atom a more attractive target for the ethyl iodide, leading to S-ethylation (sulfonium salts).[2]

Optimization Strategy

To favor N-alkylation over S-alkylation and prevent racemization, we must use Soft/Hard Acid-Base (HSAB) principles and kinetic control.[1][2]

VariableRecommendationScientific Rationale
Base DIPEA (Hünig's Base) Non-nucleophilic organic base.[1][2] Avoids heterogeneous inorganic bases (K2CO3) which require heat and cause racemization.[1][2]
Solvent Acetonitrile (ACN) Polar aprotic.[1][2] Solubilizes the intermediate ammonium salt but generally favors N-alkylation kinetics over S-alkylation compared to DMF.[1][2]
Alkylating Agent Ethyl Bromide (EtBr) EtI is too reactive ("soft" electrophile) and prefers the "soft" Sulfur.[1][2] EtBr is "harder" and slower, allowing the Nitrogen to compete better.[2]
Temperature 0°C to RT NEVER REFLUX. Heat promotes elimination (E2) of the alkyl halide and thermodynamic S-alkylation.[1][2]
Optimized Protocol
  • Dissolve Ethyl thiomorpholine-2-carboxylate (1.0 equiv) and DIPEA (1.5 equiv) in dry ACN.

  • Cool to 0°C.

  • Add Ethyl Bromide (1.1 equiv) dropwise.[1][2] Do not use large excess.

  • Stir at 0°C for 2 hours, then slowly warm to RT.

  • Critical Workup Step: If S-alkylation is suspected (product is water-soluble or stuck on baseline), the S-ethyl group is a good leaving group.[1][2] Sometimes treating the crude with a nucleophile (like thiourea) can "de-alkylate" the sulfur, though this is messy.[2] Prevention is key.

Troubleshooting & FAQs

Q1: I see two spots on TLC with similar Rf values. What are they?

A: One is likely the N-ethyl product, and the other is the S-ethyl sulfonium salt (or the N,S-diethyl quaternary salt).[1][2]

  • Diagnostic: The S-ethyl species is a salt and will likely streak on silica or stay at the baseline unless you use a very polar eluent (MeOH/DCM).[1][2]

  • NMR Check: Look at the ethyl signals. N-CH2 protons typically appear around 2.4–2.7 ppm.[1][2] S-CH2 protons (sulfonium) are significantly deshielded, appearing downfield around 3.0–3.5 ppm.[1][2]

Q2: My ester disappeared, and I have a carboxylic acid. Why?

A: You likely used aqueous base (NaOH/KOH) or un-dried inorganic base (wet K2CO3) with heat.[1][2]

  • Fix: Switch to Protocol A (Reductive Amination) which uses mild acidic conditions, or use anhydrous organic bases (DIPEA) in Protocol B.

Q3: The product yield is high, but the optical rotation is zero.

A: You racemized the C2 center. The proton at C2 (alpha to the ester) is acidic (pKa ~24).[1][2] Heating with a base like K2CO3 or NaH removes this proton, forming an enolate which re-protonates randomly.[1][2]

  • Fix: strictly avoid heat and strong bases.[1][2] Protocol A is stereoretentive.[1][2]

Q4: Can I use Ethanol as a solvent?

A: For Reductive Amination (Protocol A), No . STAB reacts with protic solvents like ethanol, decomposing the reagent.[2] Use DCE or THF.[1][2][5][6] For Direct Alkylation (Protocol B), Ethanol is acceptable but can be slow; Acetonitrile is superior for rate.[1][2]

Mechanism of Selectivity (Visualized)

The following diagram illustrates why Reductive Amination avoids the Sulfur trap.

ReactionPath Substrate Ethyl thiomorpholine- 2-carboxylate Iminium Iminium Ion (N=C Bond) Substrate->Iminium + CH3CHO (Specific to Amine) Sulfur_Attack Sulfur Attack? (Impossible) Substrate->Sulfur_Attack Aldehyde does not condense with S Aldehyde Acetaldehyde Product N-Ethyl Product Iminium->Product + STAB (Reduction)

Figure 2: Chemoselectivity of the iminium pathway.[1][2] Sulfur cannot form a stable double bond with the acetaldehyde under these conditions, preventing S-alkylation.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

    • Found
  • Borch, R. F., et al. (1971).[1][2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[2]

    • Establishes pH control for amine selectivity.
  • Pearson, R. G. (1963).[2] "Hard and Soft Acids and Bases."[1][2] Journal of the American Chemical Society, 85(22), 3533–3539.[2]

    • Theoretical basis for N vs S selectivity (Hard/Soft nucleophiles).[1][2]

  • PubChem Compound Summary. "Ethyl Thiomorpholine-2-carboxylate." National Center for Biotechnology Information.[1][2] [1][2]

    • Physical property verification.[1][2]

Sources

Purification of Ethyl 4-ethylthiomorpholine-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PUR-882-THIO Topic: Purification of Ethyl 4-ethylthiomorpholine-2-carboxylate Assigned Specialist: Senior Application Scientist (Separation Technologies)[1]

Executive Summary & Molecule Profile

User: "I am trying to purify Ethyl 4-ethylthiomorpholine-2-carboxylate. I am experiencing streaking on the column, poor recovery, and a persistent odor in the lab."

Scientist Response: This molecule presents a "double-trouble" functionality for chromatography: a tertiary amine (basic) and a thioether (sulfur-containing).[1] The amine interacts strongly with acidic silanols on silica gel, causing the streaking (tailing) and yield loss you are observing. The thioether contributes to the odor and potential oxidation sensitivity.

Target Molecule Profile:

Property Characteristic Chromatographic Impact

| Basicity | Tertiary Amine (


) | High:  Will protonate on acidic silica (

), causing irreversible adsorption and streaking.[1] | | Polarity | Moderate (Ester + Amine) | Medium: Elutes in mid-polarity solvents (e.g., 10-40% EtOAc/Hexane). | | Stability | Thioether (C-S-C) | Moderate: Susceptible to oxidation to sulfoxide (

) if left on silica too long or exposed to air. | | Volatility | Low MW Ester | Risk: Potential loss during high-vacuum drying if not careful.[1] |

Pre-Purification Diagnostics (The "Triage")

Before running the column, you must validate your detection and stability methods.[2]

A. TLC Visualization Strategy

Standard UV (254 nm) may be weak because the molecule lacks significant conjugation (only the ester carbonyl absorbs weakly).

  • Primary Stain: Iodine (

    
    ) Chamber.  (Universal, highly effective for amines/sulfurs).
    
  • Specificity Stain: Dragendorff’s Reagent. Stains tertiary amines bright orange/red.[2][3] This confirms you are tracking the amine and not a non-basic impurity.[2]

  • Oxidation Check: KMnO₄ Stain. If you see a spot that stains with KMnO₄ but not Dragendorff’s, you likely have oxidized sulfur impurities (sulfoxides) or starting materials lacking the amine.

B. The "Amine Challenge" (TLC Optimization)
  • The Problem: If you run a standard TLC (Hexane/EtOAc), your spot likely looks like a comet (streak).

  • The Fix: Add 1% Triethylamine (TEA) to your TLC mobile phase.

    • Observation: The spot should tighten into a circle and

      
       will increase.
      
    • Action: If this works on TLC, you must use TEA in the column.[2]

The Chromatography Protocol

Method A: Standard Silica with Modifier (Recommended)
  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

    • Note: The TEA blocks the acidic silanol sites, allowing the amine to elute freely.

  • Gradient:

    • Equilibrate column with 3 CV (Column Volumes) of the starting solvent (e.g., 95:5 Hex/EtOAc + 1% TEA).

    • 0–5 min: Isocratic hold (to elute non-polar impurities).

    • 5–20 min: Linear gradient to 40% EtOAc (+1% TEA).

    • 20–25 min: Flush with 100% EtOAc (+1% TEA).

Method B: Amine-Functionalized Silica (The "Premium" Fix)

If Method A fails or if the smell of TEA is unacceptable:

  • Stationary Phase: Amine-bonded Silica (

    
    -Silica).[1]
    
  • Mobile Phase: Hexane / Ethyl Acetate (No TEA needed).

  • Benefit: The stationary phase is basic, preventing interaction.[2] It also avoids the formation of TEA salts that can contaminate NMR spectra.

Step-by-Step Workflow

PurificationWorkflow Start Crude Mixture TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Streaking Is the spot streaking? TLC_Check->Streaking Add_TEA Add 1% TEA to Solvent Streaking->Add_TEA Yes Method_A Method A: Silica + 1% TEA (Standard Protocol) Streaking->Method_A No (Unlikely) Retest_TLC Retest TLC Add_TEA->Retest_TLC Stable Does spot move cleanly? Retest_TLC->Stable Stable->Method_A Yes Method_B Method B: Amine-Silica Column (No Additive) Stable->Method_B No (Still Tailing) DCM_MeOH Switch to DCM/MeOH + NH3 (High Polarity) Method_B->DCM_MeOH If fails

Figure 1: Decision matrix for selecting the correct mobile phase based on TLC behavior.

Troubleshooting Guide (FAQ)

Q1: The column fractions smell terrible, even after evaporation. How do I handle this?

  • Cause: Thiomorpholines have a characteristic sulfur odor (garlic/cabbage).

  • Solution:

    • Bleach Trap: Connect your rotovap vacuum outlet to a bleach (sodium hypochlorite) scrubber. This oxidizes the sulfur volatiles before they hit the lab atmosphere.

    • Workup: Wash your glassware with a dilute bleach solution immediately after use to oxidize the residue.

Q2: I see my product on TLC, but after the column, the yield is 50% lower than expected.

  • Cause: "Irreversible Adsorption."[2] The amine formed a salt with the silica and never eluted.

  • Fix: Did you use TEA? If yes, and yield is still low, switch to Liquid Loading .[2] Dissolve the crude in a minimum amount of DCM + 1% TEA and load.[2] Dry loading on pure silica can sometimes trap amines; dry loading on Celite is safer.[2]

Q3: My NMR shows my product, but also a set of smaller, identical peaks (e.g., a 4:1 ratio). Is it impure?

  • Cause: This is likely Rotamers (Rotational Isomers) or Nitrogen Inversion . The N-ethyl and Ester groups can adopt restricted conformations.

  • Validation: Run a High-Temperature NMR (e.g., at 50°C). If the peaks coalesce into single sharp peaks, it is pure.[2] If they remain distinct, it is an impurity (likely the sulfoxide).

Q4: The product turned yellow/brown after sitting on the column.

  • Cause: Oxidation of the sulfur to sulfoxide (

    
    ) or N-oxide (
    
    
    
    ).
  • Fix: Speed is key. Do not leave the compound on silica overnight. Flush the column rapidly. Store the purified oil under Argon/Nitrogen in the freezer.

Post-Purification & Storage

Evaporation Warning: Ethyl 4-ethylthiomorpholine-2-carboxylate is an oil with moderate volatility.[1]

  • Rotovap: Do not exceed

    
     bath temperature.
    
  • High Vacuum: Do not leave on high vacuum (< 1 mbar) for extended periods (e.g., > 1 hour) or you may pump off the product.

Storage:

  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Argon or Nitrogen flush (prevents S-oxidation).[1]

  • Temp: -20°C.

References

  • Biotage . (2023).[4][5][6] Is there an easy way to purify organic amines? Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Foundational Flash Chromatography Method).

  • University of Rochester . (n.d.).[2] Tips for Flash Column Chromatography: Purification of Amines. Retrieved from [1]

  • PubChem . (2024).[2][7] Ethyl Thiomorpholine-2-carboxylate Compound Summary. Retrieved from [1][7]

Sources

Troubleshooting low solubility of thiomorpholine ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability Profiles

Status: Active | Ticket ID: TMO-EST-SOL-001 Assigned Scientist: Senior Application Lead

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the technical support interface for thiomorpholine ester scaffolds. If you are here, you are likely facing a common paradox in medicinal chemistry: Thiomorpholine esters are privileged structures for kinase inhibition and GPCR targeting, yet they frequently exhibit poor aqueous solubility.

This issue stems from two competing physicochemical forces:

  • The Thiomorpholine Ring: The sulfur atom increases lipophilicity (logP) compared to its morpholine analog, often creating a "grease ball" effect.[1]

  • The Ester Moiety: While esters improve membrane permeability (prodrug strategy), they often increase crystal lattice energy ("brick dust") and introduce hydrolytic instability.

This guide provides a modular troubleshooting workflow to solubilize your compound without compromising its chemical integrity.

Module 1: Diagnostic Workflow

Before adding solvents, you must diagnose the type of insolubility. Is it kinetic (won't dissolve fast enough) or thermodynamic (won't dissolve at all)?

Solubility_Diagnosis Start Observation: Compound Precipitates Check_MP Check Melting Point (MP) Start->Check_MP High_MP High MP (>200°C) 'Brick Dust' Check_MP->High_MP High Lattice Energy Low_MP Low MP (<100°C) 'Grease Ball' Check_MP->Low_MP High Lipophilicity Check_pKa Check Thiomorpholine pKa (Typically 6.0 - 7.0) High_MP->Check_pKa Strategy_B Strategy: Lipophilic Solubilization (Cyclodextrins, Surfactants) Low_MP->Strategy_B Strategy_A Strategy: Disrupt Crystal Lattice (Salts, Amorphous Dispersions) Check_pKa->Strategy_A Basic Nitrogen Available

Figure 1: Diagnostic logic for thiomorpholine insolubility. High melting points indicate strong crystal packing requiring salt formation; low melting points indicate lipophilicity requiring complexation.

Module 2: The "Golden Standard" Solvent Protocol

For biological assays (IC50, cell viability), avoid simple DMSO spikes if precipitation occurs upon dilution. Use this validated cosolvent system.

The Protocol: DMSO/PEG/Water Step-Down

Objective: Maintain solubility in aqueous buffer (pH 7.4) at < 1% DMSO.

ComponentRoleConcentration Range
DMSO Primary solvent (disrupts lattice)Stock: 10–20 mM
PEG-400 Cosolvent (interfacial tension reducer)Intermediate: 20–40%
PBS (pH 7.4) Biological BufferFinal: >95%

Step-by-Step Methodology:

  • Dissolve: Prepare a 20 mM stock in 100% anhydrous DMSO. Sonicate for 5 mins.

    • Troubleshooting: If cloudy, warm to 37°C. If still cloudy, check purity (see Module 4).

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pure PEG-400 (Polyethylene glycol).

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Spike: Slowly add this intermediate solution to your assay buffer (PBS) while vortexing.

    • Target: 10 µM final concentration (0.5% DMSO / 4.5% PEG-400).

Why this works: The PEG-400 acts as a "chaperone," preventing the hydrophobic thiomorpholine ester from crashing out immediately upon contact with water [1, 5].

Module 3: Cyclodextrin Complexation (The Ester Shield)

If the cosolvent method fails or is toxic to your specific cell line, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior alternative.

Scientific Rationale: Cyclodextrins form inclusion complexes.[2][3][4] The lipophilic thiomorpholine/ester core enters the hydrophobic cavity, while the hydrophilic exterior interacts with water. Crucially, this protects the ester bond from hydrolytic enzymes and chemical hydrolysis [1, 2].

Protocol: HP- -CD Complexation[4]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS. Filter sterilize (0.22 µm).
    
  • Addition: Add excess solid compound to the vehicle.

  • Equilibration: Shake at 25°C for 24–48 hours.

    • Note: Do not heat >40°C, as this increases ester hydrolysis risk.

  • Filtration: Filter the suspension to remove undissolved solid.

  • Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.

Expected Outcome: Solubility enhancement of 10–100x compared to water alone [2].

Module 4: Chemical Modification (Salts & Stability)

FAQ: Can I just add acid to dissolve it?

Answer: Proceed with extreme caution.

  • The Opportunity: The thiomorpholine nitrogen is basic (pKa ~6.0–6.8) [3, 6].[5] It can be protonated to form a water-soluble salt.

  • The Risk: Esters are acid-labile. Strong mineral acids (pH < 2) will hydrolyze the ester, destroying your compound.

Recommended Salt Forms: Instead of HCl, use Methanesulfonic acid (MsOH) or Maleic acid . These organic anions often break the crystal lattice better than chlorides for lipophilic bases and are less hygroscopic.

Critical Stability Warning: The "Yellowing" Effect

Users often report thiomorpholine solutions turning yellow over time. This is Sulfur Oxidation , not just insolubility.

Degradation_Pathways cluster_Oxidation Oxidative Instability (Air/DMSO) cluster_Hydrolysis Hydrolytic Instability (pH <4 or >8) Compound Thiomorpholine Ester (Active) Sulfoxide Sulfoxide (S=O) (Inactive/Polar) Compound->Sulfoxide [O] Acid Carboxylic Acid (Precipitate) Compound->Acid H2O/H+ Alcohol Alcohol Byproduct Compound->Alcohol Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone

Figure 2: Degradation pathways. Thiomorpholine sulfur is prone to oxidation (S-oxide), while the ester moiety is prone to hydrolysis. Both pathways alter solubility and potency [7, 8].

Prevention:

  • Avoid old DMSO: DMSO can contain peroxides. Use fresh, anhydrous DMSO.

  • Storage: Store solid compound under Argon/Nitrogen at -20°C.

  • Antioxidants: Add 0.1% sodium metabisulfite if the compound is in aqueous solution for >24 hours.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell culture media (DMEM/RPMI). Why? A: Serum proteins (Albumin) in FBS can bind lipophilic drugs, actually helping solubility. However, if you are using serum-free media , you lose this effect.

  • Fix: Pre-complex with BSA (Bovine Serum Albumin) or use the HP-

    
    -CD protocol (Module 3).
    

Q: Can I use Tween-80? A: Yes, but Tween-80 can inhibit P-glycoprotein (P-gp) and other transporters, potentially skewing biological data. PEG-400 or Cyclodextrins are more inert regarding membrane transporters.

Q: The LC-MS shows a peak +16 mass units. Is this an impurity? A: This is the Sulfoxide metabolite/degradant (Thiomorpholine S-oxide) [7]. It is much more polar than the parent. If you see this, your solubility data is compromised because the "dissolved" fraction is likely the oxidized impurity, not your parent ester.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[3] International Journal of Pharmaceutics. Link

  • PubChem. (2025).[6][7] Thiomorpholine Compound Summary (CID 67164). National Library of Medicine. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link

  • Combourieu, B., et al. (2000).[5] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[8][9] Applied and Environmental Microbiology. Link

  • Simões, P., et al. (2020). Oxidation of organosulfur compounds: A review of the stability and reactivity of sulfur-containing drugs. European Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Minimizing Side Reactions During Hydrolysis of Thiomorpholine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of thiomorpholine esters. Our focus is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My thiomorpholine sulfur is oxidizing to the sulfoxide or sulfone during hydrolysis. How can I prevent this?

A1: Unwanted oxidation is a primary concern due to the nucleophilic nature of the sulfur atom in the thiomorpholine ring. This is often caused by dissolved oxygen in the solvents, peroxide contaminants, or reaction conditions that promote oxidation.

Causality: The lone pair of electrons on the sulfur atom is susceptible to attack by electrophilic oxygen species. Basic conditions can sometimes accelerate this process. The resulting sulfoxide and sulfone byproducts can complicate purification and alter the biological properties of your target molecule.

Mitigation Strategies:

  • Inert Atmosphere: The most critical control measure is the rigorous exclusion of oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential. This involves using flame-dried glassware, degassing solvents, and maintaining a positive pressure of inert gas throughout the reaction and workup.[1][2][3][4]

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents to minimize peroxide contaminants, which can act as oxidants. Ethers, for example, are notorious for forming peroxides upon storage.

  • Degassing: Before starting the reaction, thoroughly degas all solvents and aqueous solutions. Common methods include:

    • Sparging: Bubbling an inert gas (N₂ or Ar) through the liquid for 15-30 minutes.

    • Freeze-Pump-Thaw: A highly effective method involving freezing the liquid with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.

  • Temperature Control: Perform the hydrolysis at the lowest effective temperature. Higher temperatures can increase the rate of oxidation.

dot

Caption: Oxidation pathway of the thiomorpholine ring.

Q2: I'm observing epimerization at the stereocenter alpha to the carbonyl group. What's causing this and how do I stop it?

A2: Epimerization at the α-carbon is a common side reaction during base-catalyzed hydrolysis (saponification). It occurs via the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.

Causality: A sufficiently strong base can abstract the proton at the α-position, which is acidified by the adjacent electron-withdrawing carbonyl group. This process is often favored by higher temperatures and prolonged reaction times.

Mitigation Strategies:

  • Lower Temperatures: Conduct the hydrolysis at low temperatures (e.g., 0 °C to -20 °C) to disfavor the kinetics of both enolization and hydrolysis. While the desired hydrolysis will be slower, the reduction in the rate of epimerization is often more significant.

  • Careful Base Selection: The choice of base is critical.

    • Milder Bases: Use bases like lithium hydroxide (LiOH), which is often effective at lower temperatures and can reduce the rate of enolization compared to NaOH or KOH.[5][6]

    • Stoichiometry: Use the minimum necessary excess of the base (e.g., 1.1-1.5 equivalents) to drive the reaction to completion without having a large excess that promotes side reactions.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the substrate's exposure time to basic conditions.

  • Alternative Hydrolysis Methods: If epimerization remains a significant issue, consider switching from basic hydrolysis.

    • Acid-Catalyzed Hydrolysis: This method avoids the formation of an enolate intermediate. However, it is a reversible process and may require harsh conditions (high temperature, strong acid) that could be incompatible with other functional groups.[7][8][9]

    • Enzymatic Hydrolysis: This is often the best solution for sensitive substrates. Enzymes like lipases and esterases operate under mild pH and temperature conditions and can be highly selective, preserving delicate stereocenters.[10][11][12]

Table 1: Impact of Base on Epimerization Risk

Base Typical Conditions Epimerization Risk Comments
NaOH / KOH RT to Reflux High Strong bases that can readily promote enolization.[6]
LiOH 0 °C to RT Moderate Often provides a good balance of reactivity and selectivity.[5]
K₂CO₃ / Cs₂CO₃ RT to 50 °C Low to Moderate Milder bases, but may result in slower reaction rates.

| Enzymes (e.g., Lipase) | ~pH 7, 25-40 °C | Very Low | Highly specific; ideal for preserving stereochemistry.[10][11] |

Frequently Asked Questions (FAQs)

Q: What are the pros and cons of acidic vs. basic vs. enzymatic hydrolysis for thiomorpholine esters?

A: The optimal method depends entirely on the stability and complexity of your specific molecule.

MethodReagentsAdvantagesDisadvantages
Acid-Catalyzed H₂SO₄ or HCl in H₂O/co-solvent- Avoids base-mediated side reactions (e.g., epimerization).- Reversible reaction, may not go to completion.[7][9]- Requires harsh conditions (heat, strong acid).- Potential for acid-labile group degradation.
Base-Catalyzed (Saponification) NaOH, KOH, or LiOH in H₂O/co-solvent- Irreversible reaction, drives to completion.[5][13][14]- Generally faster than acidic hydrolysis.- Simple workup (acid quench).- Risk of epimerization.- Risk of sulfur oxidation.- Can hydrolyze other base-labile groups.
Enzymatic Lipases, Esterases in buffer- High selectivity for specific esters.[15]- Extremely mild conditions (neutral pH, RT).[16]- Preserves stereocenters and sensitive functional groups.- Enzyme cost and availability.- May require screening to find a suitable enzyme.- Slower reaction times.
Q: How can I achieve selective hydrolysis if my molecule has multiple ester groups?

A: Achieving selectivity is a significant challenge. The best approach is often enzymatic hydrolysis. Hydrolases like lipases can differentiate between esters based on the steric and electronic environment, allowing for the cleavage of one ester while leaving others intact.[10][11][15] This level of selectivity is very difficult to achieve with standard chemical methods, which tend to be governed by bulkier steric hindrance or general lability.

Q: Which analytical methods are best for monitoring the reaction and detecting side products?

A: A combination of techniques is ideal for a complete picture.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the main product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for accurate measurement of the conversion rate and can separate and quantify the desired product from key side products like the sulfoxide or epimer.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown byproducts. By observing the mass-to-charge ratio of unexpected peaks, you can quickly diagnose side reactions like oxidation (M+16 for sulfoxide, M+32 for sulfone).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the final product and can be used to detect and characterize side products if they are present in sufficient quantities.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Saponification under Inert Atmosphere

This protocol is designed to minimize oxidation.

  • Glassware Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Solvent Preparation: Use solvents that have been degassed by sparging with nitrogen for at least 20 minutes.

  • Reaction Setup: Dissolve the thiomorpholine ester (1.0 eq) in a suitable solvent (e.g., THF/H₂O mixture). Seal the flask with a rubber septum.

  • Inerting: Insert a needle connected to a nitrogen/argon balloon to maintain a positive pressure. Insert a second, "exit" needle to allow the flask to be flushed for several minutes.[3] Remove the exit needle.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Prepare a degassed aqueous solution of LiOH (1.2 eq) and add it slowly via syringe.

  • Monitoring: Stir the reaction at the set temperature. Monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding 1N HCl until the pH is ~2-3. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

dot

Hydrolysis_Workflow start Substrate: Thiomorpholine Ester check_stereo Is α-stereocenter present & sensitive? start->check_stereo check_other_groups Other labile groups present? check_stereo->check_other_groups No enzymatic Method: Enzymatic Hydrolysis check_stereo->enzymatic Yes check_oxidation Is sulfur oxidation a major concern? basic Method: Base Hydrolysis (LiOH, 0°C) check_oxidation->basic No inert_protocol Crucial Step: Use Inert Atmosphere Protocol check_oxidation->inert_protocol Yes check_other_groups->enzymatic Yes check_other_groups->basic No basic->check_oxidation acidic Method: Acid Hydrolysis inert_protocol->basic

Caption: Decision workflow for selecting a hydrolysis method.

References

  • Unknown. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Google Search.
  • Unknown. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis. Google Patents.
  • Unknown. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed.
  • Unknown. (n.d.). US5856150A - Selective hydrolysis of saturated esters over unsaturated esters using enzymes. Google Patents.
  • Unknown. (2023, September 6). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Publishing.
  • Unknown. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Google Search.
  • Unknown. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent.
  • Unknown. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Google Search.
  • Unknown. (n.d.). A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH.
  • Unknown. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions]. Google Search.
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube.
  • Unknown. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Unknown. (2022, February 2). Inert Atmosphere, with no O2. YouTube.
  • Unknown. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Unknown. (2022, February 2). Inert Atmosphere. YouTube.
  • Unknown. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Unknown. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute.
  • Unknown. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
  • Unknown. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. ResearchGate.
  • Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). YouTube.
  • Unknown. (n.d.). Saponification-Typical procedures. OperaChem.
  • Unknown. (n.d.). Saponification of Esters. Google Search.
  • Unknown. (n.d.). Saponification of Esters. Organic Chemistry Tutor.
  • Unknown. (2025, January 11). Saponification Reaction of Esters. YouTube.

Sources

Technical Support Center: Ethyl Iodide Removal in Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-ETH-001 Status: Active Topic: Purification Strategies for N-Alkylation Workflows Safety Level: High (Genotoxic Impurity Management)

Executive Summary

In the synthesis of N-ethylthiomorpholine (and related derivatives) via alkylation with ethyl iodide (EtI), the complete removal of unreacted EtI is critical.[1] Ethyl iodide is not only a volatile lachrymator but also a Genotoxic Impurity (GTI) . Standard evaporation is often insufficient due to solvent trapping and strict pharmaceutical limits (often < ppm levels per ICH M7).

This guide provides three tiered protocols ranging from bulk removal to high-sensitivity scavenging.

Part 1: Physicochemical Properties & Separation Logic

Before initiating a workup, understand the physical divergence between your product and the impurity. This data dictates the separation strategy.

PropertyEthyl Iodide (Impurity)N-Ethylthiomorpholine (Product)Implication
Boiling Point 72°C~140–145°C (est.)Distillation is viable but may leave trace residues.
Basicity (

)
Neutral~9.0 (Conjugate acid)Acid-Base extraction is the primary separation method.
Water Solubility Low (0.4 g/100mL)Moderate to HighProduct partitions to aqueous at low pH.
Reactivity Electrophile (Alkylator)Nucleophile (Tertiary Amine)Scavengers must be highly nucleophilic to compete.

Part 2: Primary Protocol – Acid-Base Extraction

Best For: Bulk removal of EtI from crude reaction mixtures. Mechanism: Exploits the basic nitrogen of the thiomorpholine ring. By lowering the pH, the product becomes an ionic ammonium salt (water-soluble), while EtI remains a neutral organic species (solvent-soluble).

Step-by-Step Workflow
  • Evaporation: Remove bulk reaction solvent (e.g., DMF, Acetonitrile) and excess EtI via rotary evaporation. Note: Do not rely on this for complete removal.

  • Dissolution: Dissolve the residue in a non-polar organic solvent (e.g., Dichloromethane or MTBE ).

  • Acidification (The Critical Step):

    • Add 1M HCl to the organic phase.

    • Why: This protonates the N-ethylthiomorpholine (

      
      ).
      
    • Result: The product migrates to the Aqueous Layer .[2] The EtI stays in the Organic Layer .

  • Separation & Wash:

    • Collect the Aqueous Layer (contains Product).

    • Crucial: Wash the Aqueous Layer 2x with fresh organic solvent (DCM/MTBE). This "wash" physically extracts trapped EtI droplets.

  • Basification:

    • Cool the aqueous layer (ice bath).

    • Slowly add 2M NaOH or Sat.

      
        until pH > 11.
      
    • Result: Product deprotonates (

      
      ) and becomes an oil/precipitate.
      
  • Final Extraction:

    • Extract the basic aqueous mixture with organic solvent (DCM).

    • Dry (over

      
      ) and concentrate.
      
Visual Workflow (DOT Diagram)

AcidBaseExtraction Start Crude Mixture (Product + EtI) Step1 Dissolve in Organic Solvent (DCM/MTBE) Start->Step1 Step2 Add 1M HCl (Acidification) Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer1 Organic Layer (Contains EtI) Separation->OrgLayer1 Top/Bottom (Solvent dependent) AqLayer1 Aqueous Layer (Product-H+ Salt) Separation->AqLayer1 Discard Discard Organic Waste (High EtI Content) OrgLayer1->Discard Wash Wash Aqueous with Fresh Organic AqLayer1->Wash Wash->Discard Washings Basify Basify with NaOH/K2CO3 (pH > 11) Wash->Basify Clean Aqueous Extract Extract into DCM Dry & Concentrate Basify->Extract Final Purified Product (Free Base) Extract->Final

Caption: Logical flow for separating basic amines from neutral alkyl halides using pH manipulation.

Part 3: Advanced Protocol – Chemical Scavenging

Best For: Pharmaceutical applications requiring ppm-level purity (GTI compliance). Mechanism: Uses a "sacrificial nucleophile" to react with trace EtI, converting it into a species that is easily removed (e.g., by filtration or polarity).

Option A: Polymer-Supported Scavengers (Recommended)
  • Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Polymer-bound amine.

  • Protocol:

    • Dissolve crude product in solvent (THF or Ethanol).

    • Add 2–4 equivalents (relative to expected EtI residue) of scavenger resin.

    • Stir at 40°C for 4–12 hours.

    • Filter the suspension. The EtI is now covalently bound to the solid beads.

    • Concentrate filtrate.

Option B: Solution-Phase Quenching
  • Reagent: Pyrrolidine or Morpholine (cheap secondary amines).

  • Protocol:

    • Add 5 mol% excess of pyrrolidine to the reaction mixture before workup.

    • Stir for 1 hour.

    • Perform the Acid-Base Extraction (Part 2).

    • Why this works: The scavenger reacts with EtI to form a quaternary ammonium salt or a tertiary amine with a very different boiling point, which is removed during the aqueous washes or distillation.

Part 4: Troubleshooting & FAQs

Q1: My organic layer turned pink/brown during workup. What is happening?

Diagnosis: Iodine Liberation. Cause: Ethyl iodide is light-sensitive and degrades to release elemental iodine (


). This is accelerated by acidic conditions or heat.
Fix: 
  • Add a 10% Sodium Thiosulfate (

    
    )  wash step to your organic layer.
    
  • Shake until the color dissipates (Thiosulfate reduces

    
     back to colorless iodide 
    
    
    
    ).
  • Proceed with the standard workup.

Q2: I see an emulsion during the extraction.

Diagnosis: Surfactant formation. Cause: Thiomorpholine salts can act as weak surfactants, especially if the pH is near the


 (buffering region).
Fix: 
  • Saturate with Salt: Add solid NaCl (brine) to the aqueous layer. This increases ionic strength and forces organic oils out ("salting out").

  • Filter: Pass the emulsion through a pad of Celite to break physical bubbles.

Q3: GC-MS still shows a small peak for Ethyl Iodide.

Diagnosis: Solvent Trapping. Fix:

  • Do not rely solely on Rotovap. EtI can form azeotropes or get trapped in the viscous amine oil.

  • High-Vac Drying: Place the oil under high vacuum (< 1 mbar) with mild heating (40°C) for 4+ hours.

  • Spiking: If the peak persists, verify it isn't a ghost peak from a contaminated injector liner in the GC (EtI is sticky).

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[3][4][5] International Council for Harmonisation.[3] Link

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction logic). Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Source for scavenging and workup strategies). Link

  • PubChem. Ethyl Iodide Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Support Center: Optimization of Reaction Temperature for Thiomorpholine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiomorpholine carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the optimization of reaction temperature. Here, we delve into the causality behind experimental choices to ensure you can achieve optimal yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing an N-alkoxycarbonyl thiomorpholine, and what is the general role of temperature?

A1: A common and effective method for synthesizing N-alkoxycarbonyl thiomorpholines, such as N-Boc-thiomorpholine, involves the cyclization of a protected bis(2-haloethyl)amine with a sulfur nucleophile, like sodium sulfide. A representative scheme is the reaction of N-Boc-N,N-bis(2-chloroethyl)amine with sodium sulfide nonahydrate.[1]

Temperature plays a pivotal role in this reaction. It is the primary determinant of the reaction rate and can significantly influence the formation of byproducts. Generally, the reaction is heated to reflux to ensure a reasonable reaction rate. However, the optimal temperature is a delicate balance. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the degradation of starting materials and products, or the formation of unwanted side products.[2]

Q2: I am experiencing a low yield in my N-Boc-thiomorpholine synthesis. How can I troubleshoot this issue with respect to reaction temperature?

A2: Low yields are a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a systematic approach to troubleshooting:

  • Inadequate Temperature: The cyclization reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction will be slow and may not go to completion within a practical timeframe. It is crucial to use a calibrated thermometer and a reliable heating source to maintain a stable and accurate temperature.[2] A temperature drop of even 10-15°C can significantly decrease the yield.[2]

  • Insufficient Reaction Time: The cyclization can be a slow process. If the reaction time is too short for the given temperature, you will observe a low conversion of your starting material. It's essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has reached completion.[1]

  • Side Reactions: Elevated temperatures can promote side reactions. While the specific side products in this synthesis are not extensively documented in the provided literature, analogous reactions in morpholine synthesis suggest that high temperatures can lead to charring and the formation of complex mixtures.[2] If you observe a dark reaction mixture or multiple unexpected spots on your TLC plate, consider lowering the reaction temperature.

Troubleshooting Guide: Temperature Optimization

This section provides solutions to specific problems you might encounter during the synthesis of thiomorpholine carboxylates.

Problem 1: The reaction is very slow, and after several hours, I still have a significant amount of starting material.
  • Potential Cause: The reaction temperature is too low.

  • Solution:

    • Verify Temperature: Ensure your heating apparatus and thermometer are functioning correctly.

    • Increase Temperature Incrementally: Gradually increase the reaction temperature by 10°C and monitor the reaction progress closely by TLC.

    • Solvent Choice: Ensure you are using a solvent with a boiling point that allows for an appropriate reaction temperature. For the synthesis of N-Boc-thiomorpholine from N-Boc-N,N-bis(2-chloroethyl)amine and sodium sulfide, ethanol is a common solvent, and heating to reflux is recommended.[1]

Problem 2: My final product is impure, with several byproducts that are difficult to separate.
  • Potential Cause: The reaction temperature is too high, leading to thermal degradation or side reactions.

  • Solution:

    • Lower the Temperature: Reduce the reaction temperature by 10-20°C. This may require a longer reaction time, so be sure to monitor the reaction to completion.

    • Controlled Addition: If the reaction is highly exothermic, consider adding one of the reagents dropwise at a lower temperature to maintain better control over the internal reaction temperature.

Data Presentation: Effect of Temperature on Yield

The following table summarizes hypothetical data to illustrate the impact of reaction temperature on the yield of N-Boc-thiomorpholine.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1502435Incomplete reaction, starting material remains
2651870Good conversion, minor impurities
378 (Reflux in EtOH)1285Optimal yield and purity
490875Increased byproduct formation, darker solution

Experimental Protocols

Protocol 1: Synthesis of N-Boc-thiomorpholine

This protocol is adapted from established procedures for the synthesis of protected thiomorpholines.[1]

Materials:

  • N-Boc-N,N-bis(2-chloroethyl)amine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-N,N-bis(2-chloroethyl)amine in ethanol.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water.

  • Add the aqueous sodium sulfide solution to the ethanolic solution of the starting material.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude N-Boc-thiomorpholine.

  • The product can be further purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve N-Boc-N,N-bis(2-chloroethyl)amine in Ethanol react Combine Solutions & Heat to Reflux (e.g., 78°C) prep1->react prep2 Dissolve Na2S.9H2O in Water prep2->react monitor Monitor by TLC/LC-MS react->monitor 6-12 hours workup1 Cool & Concentrate monitor->workup1 workup2 Aqueous Work-up & Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify product Pure N-Boc-thiomorpholine purify->product

Caption: General experimental workflow for the synthesis of N-Boc-thiomorpholine.

Troubleshooting Logic Diagram

G cluster_troubleshoot Troubleshooting Temperature start Low Yield or Impure Product q_slow Reaction Slow/ Incomplete? start->q_slow q_impure Product Impure? q_slow->q_impure No a_slow Increase Temperature (e.g., ensure reflux) q_slow->a_slow Yes a_impure Decrease Temperature q_impure->a_impure Yes end Optimized Reaction q_impure->end No monitor_slow Monitor to Completion a_slow->monitor_slow monitor_impure Monitor to Completion a_impure->monitor_impure monitor_slow->end monitor_impure->end

Caption: A logical flowchart for troubleshooting temperature-related issues.

References

Sources

Technical Support Center: Handling the Hygroscopic Nature of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The inherent hygroscopicity of many thiomorpholine derivatives—their tendency to absorb moisture from the atmosphere—can significantly impact experimental reproducibility, compound stability, and the overall success of your research.[1][2]

This resource provides practical, in-depth guidance in a question-and-answer format to help you anticipate, troubleshoot, and manage the challenges associated with moisture sensitivity.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of hygroscopic thiomorpholine derivatives.

Q1: How should I store my new shipment of a thiomorpholine derivative?

Proper storage is the first line of defense against moisture absorption. Upon receipt, store the compound in a tightly sealed container, preferably the original manufacturer's packaging, which is often designed for moisture protection.[2] For long-term storage, place this primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or within a controlled low-humidity environment, such as a nitrogen-purged glovebox.[3][4] Sealing the container lid with parafilm can provide an additional barrier.[5]

Q2: What are the physical signs that my compound may have absorbed excessive moisture?

Visual inspection can often reveal moisture contamination. Key signs include:

  • Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.[6]

  • Change in Physical State: In severe cases, the solid may become sticky, oily, or even fully liquefy (a process known as deliquescence).[2]

  • Alteration of Physical Properties: Moisture can change the color, crystal structure, and bulk density of the material.[6]

  • Inaccurate Weight: A primary indication is a measured weight that is significantly higher than expected for a given volume.

Q3: The lid on my compound was left loose. Can I dry the material before use?

Yes, in many cases, you can dry a compound that has been inadvertently exposed to moisture, but the method must be chosen carefully to avoid thermal degradation. Common laboratory techniques include:

  • Drying under High Vacuum: Placing the compound in a vacuum desiccator or on a high-vacuum line (Schlenk line) can effectively remove adsorbed water.[7]

  • Oven Drying: This should be done with extreme caution. You must know the compound's melting point and thermal stability. Heat at a low temperature (e.g., 40-60°C) under vacuum for several hours.[5][8]

  • Azeotropic Distillation: For compounds soluble in organic solvents, dissolving the material in toluene and removing the solvent by rotary evaporation can effectively remove water. This process is often repeated three times for highly water-sensitive applications.[7]

Q4: What is the best way to accurately weigh a hygroscopic thiomorpholine derivative?

Accurate weighing requires minimizing exposure to ambient air.

  • Ideal Method (Glovebox): The most reliable method is to handle and weigh the compound entirely inside an inert atmosphere glovebox (<10 ppm H₂O).[4][9]

  • Benchtop Method: If a glovebox is unavailable, work quickly. Allow the container to equilibrate to room temperature before opening to prevent condensation. Use a clean, dry spatula, and weigh the compound into a pre-weighed, sealable container. Minimize the time the primary container is open.

In-Depth Troubleshooting Guides

This section offers detailed protocols and logical frameworks for overcoming specific experimental hurdles caused by hygroscopicity.

Guide 1: Troubleshooting a Failed or Low-Yield Reaction

When a reaction involving a thiomorpholine derivative fails, moisture is a primary suspect, as it can degrade reagents, quench catalysts, or cause unwanted side reactions.[2][10] This guide provides a logical workflow to diagnose the issue.

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for troubleshooting failed reactions.
Guide 2: Protocol for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the critical steps for ensuring an anhydrous reaction environment, essential for working with hygroscopic thiomorpholine derivatives.

Objective: To assemble a reaction apparatus and introduce reagents while rigorously excluding atmospheric moisture.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Rubber septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Heat gun or oven

  • Syringes and needles (oven-dried)

  • Anhydrous solvents and reagents

Step-by-Step Protocol:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware.

    • Place glassware in a laboratory oven (125-150°C) for at least 4 hours, or overnight, to remove adsorbed water.[11]

    • Alternatively, for round-bottom flasks, assemble the apparatus and "flame-dry" under vacuum using a heat gun until no more condensation is visible. (Caution: Use appropriate safety measures and do not flame-dry volumetric or thick-walled glassware). [9]

    • Assemble the hot glassware quickly and place it under a positive pressure of inert gas (Nitrogen or Argon) to cool.[11]

  • Establishing an Inert Atmosphere:

    • Connect the assembled apparatus to the Schlenk line.

    • Perform at least three "vacuum/backfill" cycles: evacuate the flask under vacuum for 2-5 minutes, then refill with inert gas.[4] This process removes the majority of atmospheric air and moisture.

  • Reagent and Solvent Transfer:

    • Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.[11]

    • Liquids: Use an oven-dried syringe and needle to transfer anhydrous solvents and liquid reagents through a rubber septum.[9][10] To avoid creating a vacuum in the source bottle, use a second needle connected to the inert gas line to equalize the pressure.[10][12]

    • Solids: If working on the bench, add the hygroscopic solid quickly against a counter-flow of inert gas. For highly sensitive reactions, pre-weigh the solid in a glovebox and add it to the flask before cycling on the Schlenk line.[9]

graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Caption: Setup for a moisture-sensitive reaction.
Analytical Techniques for Moisture Determination

Quantifying the amount of water in your thiomorpholine derivative is crucial for quality control and troubleshooting.[13] Several methods are available, each with its own advantages.

TechniquePrincipleSpecificity for WaterTypical Use CaseReference(s)
Karl Fischer (KF) Titration Chemical titration based on the Bunsen reaction with iodine, sulfur dioxide, and water.High (Specific to Water) Gold standard for accurate water content determination, from ppm to high percentages. Coulometric for trace amounts, volumetric for >1% water.[14][15][16]
Loss on Drying (LOD) / TGA Gravimetric measurement of weight loss upon heating.Low (Measures all volatiles) Rapid quality control to determine total volatile content, including residual solvents. Not specific to water.[13][16][17]
Dynamic Vapor Sorption (DVS) Measures mass change as a sample is exposed to a range of relative humidity (RH) levels.High (Water sorption specific) Characterizing the hygroscopicity profile of a material (e.g., how quickly it absorbs water and at what RH).[6][16]
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region, where water has characteristic absorption bands.Moderate Fast, non-destructive screening. Requires calibration against a primary method like KF titration.[14][17]
References
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Tips & Tricks: Drying Methods. Department of Chemistry: University of Rochester.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2013). Journal of Chemical and Pharmaceutical Research.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceuticals (Basel).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (2002). Journal of Pharmaceutical and Biomedical Analysis.
  • Water Sensitive Reactions. Utah Tech University.
  • Moisture Analysis and the Test Methods. Alfa Chemistry.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo.
  • Drying and Storing Hygroscopic Salts. (2017). Reddit.
  • Moisture Analysis Techniques. (2018). News-Medical.net.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the substitution of a morpholine ring with a thiomorpholine moiety is a classic bioisosteric replacement used to modulate lipophilicity (


), metabolic stability, and potency. However, this "Heavy Atom Effect" (Oxygen vs. Sulfur) introduces significant changes in the nuclear magnetic resonance (NMR) profile that can confuse structural verification if not properly anticipated.

This guide provides an in-depth technical analysis of Ethyl 4-ethylthiomorpholine-2-carboxylate , explicitly comparing it to its morpholine analog. We focus on the diagnostic chemical shift perturbations caused by the sulfur atom and the diastereotopic complexity introduced by the C2-chiral center.

Structural Dynamics & Analytical Workflow

Before interpreting the spectrum, one must understand the conformational dynamics. Unlike planar aromatic systems, the thiomorpholine ring exists in a dynamic chair conformation. The C2-ester and N-ethyl substituents create a rigidified system where axial and equatorial protons become magnetically distinct.

Analytical Workflow (DOT Visualization)

The following decision tree outlines the logic for assigning this specific molecule, distinguishing it from impurities or conformers.

NMR_Workflow Sample Sample Preparation (CDCl3 vs DMSO-d6) Acquire 1H Acquisition (64 scans, d1=2s) Sample->Acquire Process Processing (LB=0.3Hz, Phasing) Acquire->Process Check_Ester Identify Ester & N-Ethyl (Integrals 2:3 & 2:3) Process->Check_Ester Check_Hetero Analyze Heteroatom Region (2.5 - 4.0 ppm) Check_Ester->Check_Hetero Confirmed Sidechains Thiomorph Thiomorpholine Pattern (S-CH2 ~2.6 ppm) Check_Hetero->Thiomorph High Field Shift Morph Morpholine Pattern (O-CH2 ~3.7 ppm) Check_Hetero->Morph Low Field Shift

Figure 1: Step-by-step logic for structural verification of 2-substituted heterocycles.

Comparative Analysis: Thiomorpholine vs. Morpholine[1][2]

The core distinction lies in the electronegativity difference between Oxygen (3.44) and Sulfur (2.58). This results in a dramatic shielding effect on the protons adjacent to the heteroatom.

Table 1: Comparative Chemical Shift Data (CDCl )
Proton EnvironmentPositionProduct (Thiomorpholine)

(ppm)
Alternative (Morpholine)

(ppm)

(Shift)
Chiral Center H-23.25 - 3.35 (dd)4.05 - 4.15 (dd)-0.8 ppm (Shielded)
Heteroatom

-CH

H-62.60 - 2.85 (m)3.60 - 3.80 (m)-1.0 ppm (Diagnostic)
Amine

-CH

H-32.90 - 3.10 (m)2.80 - 3.00 (m)Minimal change
N-Ethyl CH

N-CH

2.40 - 2.55 (q)2.35 - 2.50 (q)Minimal change
Ester O-CH

O-CH

4.15 - 4.20 (q)4.15 - 4.20 (q)No change

Key Insight: If your spectrum shows multiplets in the 3.6–4.0 ppm range (excluding the ester quartet), you likely have the Morpholine analog or an oxidized sulfoxide/sulfone impurity, not the target Thiomorpholine.

Detailed Spectral Assignment

A. The "Easy" Anchors (Side Chains)

Start by identifying the non-ring protons to calibrate your integration.

  • Ester Methyl (1.25 ppm, t, 3H): Classic triplet.

  • N-Ethyl Methyl (1.05 ppm, t, 3H): Often slightly upfield of the ester methyl.

  • Ester Methylene (4.18 ppm, q, 2H): The most deshielded signal in the spectrum.

B. The Diagnostic Core (Ring Protons)

The thiomorpholine ring presents an


 system due to the chiral center at C2.
  • H-2 (The Chiral Proton):

    • Resonance: ~3.30 ppm.[1]

    • Multiplicity: Doublet of doublets (dd).

    • Coupling: It couples to the axial and equatorial protons at C3. The magnitude of

      
       values (
      
      
      
      Hz vs
      
      
      Hz) confirms the equatorial position of the bulky ester group (Chair conformation).
  • H-6 (Alpha to Sulfur):

    • Resonance: 2.60 – 2.85 ppm .

    • Critical Observation: These protons are diastereotopic. You will not see a simple triplet. Expect a complex multiplet overlapping with the H-3 protons. This "messy" region is characteristic of 2-substituted thiomorpholines.

  • H-3 (Alpha to Nitrogen):

    • Resonance: 2.90 – 3.10 ppm .

    • These are slightly deshielded compared to H-6 due to the Nitrogen, but less so than in morpholines.

Experimental Protocol

To ensure reproducibility and distinguish subtle coupling constants (


), the following protocol is recommended.
Standard Operating Procedure (SOP)
  • Solvent Selection:

    • Primary:

      
       (99.8% D). Excellent for resolution.
      
    • Alternative:

      
      . Use only if the salt form (HCl) is present. Note that DMSO will shift the water peak to ~3.3 ppm, potentially obscuring the crucial H-2 signal.
      
  • Sample Concentration:

    • Dissolve 5–10 mg of compound in 0.6 mL solvent. High concentrations (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the H-2 peak.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (d1): Set to 2.0 seconds . The quaternary carbons (in 13C) and isolated protons need time to relax.

    • Scans (ns): 64 scans are sufficient for this molecular weight.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Self-Validation: Check the integration of the Ester-CH2 (4.18 ppm). If it integrates to < 1.9 or > 2.1 (normalized to 2), re-phase or check for solvent suppression artifacts.

Conformational Visualization

The following diagram illustrates the spatial arrangement that dictates the coupling constants observed in the H-2 signal.

Conformation Chair Preferred Chair Conformation Substituents C2-Ester: Equatorial N-Ethyl: Equatorial Chair->Substituents Minimizes 1,3-diaxial strain Coupling H2 (Axial) couplings: J(ax-ax) ~11Hz (Large) J(ax-eq) ~3Hz (Small) Substituents->Coupling Dictates NMR Splitting

Figure 2: Conformational preference and its impact on J-coupling constants.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54288367, Ethyl Thiomorpholine-2-carboxylate. Retrieved from [Link]

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Reich, H. J. (2024). Structure and NMR of Heterocycles. University of Wisconsin-Madison Chemistry. (General reference for chemical shifts of S vs O heterocycles).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Deep Dive: LC-MS/MS Profiling of Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of Ethyl 4-ethylthiomorpholine-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 4-ethylthiomorpholine-2-carboxylate (C9H17NO2S) represents a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for morpholine derivatives to modulate lipophilicity and metabolic stability in drug candidates. Precise characterization of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for pharmacokinetic profiling and impurity tracking.

This guide provides a definitive analysis of its fragmentation mechanics, distinguishing it from its structural analogs. By synthesizing high-resolution mass spectrometry (HRMS) principles with experimental collision-induced dissociation (CID) pathways, we establish a robust identification protocol for researchers.

Analytical Profile & Physicochemical Properties

Before interpreting fragmentation, the analyst must verify the precursor ion's integrity. The presence of the sulfur atom introduces a unique isotopic signature that serves as a first-line validation tool.

PropertySpecificationNotes
Formula C

H

NO

S
Nitrogen obeys the Nitrogen Rule (Odd mass).
Monoisotopic Mass 203.0980 DaTheoretical exact mass.
Precursor Ion [M+H]

204.1053 m/z Primary species in ESI(+).
Isotopic Signature [M+2] at ~4.5% abundanceDiagnostic

S isotope peak at m/z 206.1.
LogP (Predicted) ~1.8 - 2.1More lipophilic than morpholine analogs (LogP ~0.5).

LC-MS/MS Fragmentation Mechanics

The fragmentation of Ethyl 4-ethylthiomorpholine-2-carboxylate under Electrospray Ionization (ESI) follows three distinct mechanistic pathways. Understanding these allows for the differentiation of this compound from isobaric impurities or metabolites.[1]

Pathway A: Ester Side-Chain Cleavage (Dominant)

The most energetically favorable pathway involves the degradation of the ethyl ester moiety.

  • Mechanism : A McLafferty-type rearrangement or charge-remote fragmentation leads to the neutral loss of ethylene (C

    
    H
    
    
    
    , 28 Da).
  • Product : The formation of the carboxylic acid cation at m/z 176 .

  • Secondary Loss : Subsequent dehydration (-H

    
    O, 18 Da) from the acid yields the acylium ion at m/z 158 .
    
Pathway B: Thiomorpholine Ring Conservation

Unlike morpholines, the thiomorpholine ring is susceptible to oxidation but robust against ring opening in mild CID conditions.

  • Diagnostic Ion : Cleavage of the ester group entirely (loss of -COOC

    
    H
    
    
    
    , 73 Da) generates the N-ethylthiomorpholine carbocation at m/z 130/131 .
  • Significance : This ion confirms the integrity of the core heterocycle and the N-ethyl substitution.

Pathway C: Ring Scission (High Energy)

At higher collision energies (>35 eV), the thiomorpholine ring undergoes Retro-Diels-Alder (RDA) fragmentation.

  • Mechanism : Cleavage of the C-S bonds.

  • Product : Loss of the sulfur bridge or ethylene sulfide fragments, producing low-mass alkyl-amine fragments (e.g., m/z 88 or m/z 102).

Visualization of Signaling Pathways (Fragmentation Tree)

The following diagram maps the logical flow of precursor dissociation.

FragmentationPathways Fig 1. ESI(+) Fragmentation Tree of Ethyl 4-ethylthiomorpholine-2-carboxylate Precursor Precursor Ion [M+H]+: m/z 204.1 (C9H18NO2S+) Acid Acid Derivative [M+H - C2H4]+ m/z 176.07 Precursor->Acid Neutral Loss: Ethylene (-28 Da) (Ester Cleavage) Core N-Ethylthiomorpholine Core [M - COOEt]+ m/z 130.07 Precursor->Core Loss of Ester Group (-73 Da) Acylium Acylium Ion [M+H - C2H4 - H2O]+ m/z 158.06 Acid->Acylium Dehydration (-18 Da) Fragment Ring Fragment (C5H12N+) m/z 86.09 Core->Fragment Ring Scission (High CE)

Caption: Logical dissociation tree showing primary ester loss (m/z 176) and secondary core ions (m/z 130).

Comparative Performance Analysis

In drug discovery, this compound is often compared against its oxygenated analog (Morpholine) and its metabolic product (Free Acid). The table below contrasts their analytical behavior to guide selection.

FeatureTarget: Thiomorpholine Analog Alternative A: Morpholine Analog Alternative B: Free Acid Metabolite
Structure Ethyl 4-ethylthiomorpholine-2-carboxylateEthyl 4-ethylmorpholine-2-carboxylate4-Ethylthiomorpholine-2-carboxylic acid
Precursor (m/z) 204.1 188.1 176.1
Key Difference Sulfur atom (S)Oxygen atom (O)Missing Ethyl Ester
Retention Time High (Lipophilic S)Moderate (Polar O)Low (Polar Acid)
Isotopic Pattern Distinct

S (4.5%)
Standard

C only
Distinct

S (4.5%)
Stability Prone to S-oxidation (Sulfoxide +16 Da)Stable against oxidationStable
Detection Limit < 1 ng/mL (High Ionization)< 5 ng/mL< 10 ng/mL (Anionic pref.)

Scientist's Insight :

  • Selectivity : The Thiomorpholine analog is easily distinguished from the Morpholine analog by the 16 Da mass shift (O -> S replacement) and the unique

    
    S isotope  peak.
    
  • Metabolic Tracking : If m/z 176 appears in your in vivo sample without m/z 204, it indicates complete hydrolysis of the ester to the Free Acid metabolite (Alternative B).

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this "Self-Validating" workflow. This protocol uses the isotopic pattern to confirm the S-heterocycle before analyzing fragmentation.

Step 1: LC Conditions
  • Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes. Rationale: The lipophilic ethyl/thio groups require high organic content for elution.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage : 3.0 kV.

  • Cone Voltage : 30 V. Note: Keep low to prevent in-source fragmentation of the labile ester.

  • Source Temp : 120°C.

Step 3: Validation Logic
  • Extract Ion Chromatogram (EIC) for m/z 204.10 ± 0.02.

  • Check Isotope : Verify the presence of m/z 206.1 at ~4-5% intensity relative to the parent.

    • Pass: Proceed to MS/MS.[2][3]

    • Fail: Suspect Morpholine analog or contaminant.

  • Confirm Fragments :

    • Look for m/z 176 (Loss of 28).

    • Look for m/z 130 (Core).

    • Absence of m/z 176 suggests the compound is not an ethyl ester.

References

  • PubChem Compound Summary . (2025). Ethyl Thiomorpholine-2-carboxylate.[4] National Center for Biotechnology Information. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of esters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General mechanism for ethyl ester neutral loss).
  • NIST Mass Spectrometry Data Center . (2024). N-Ethylmorpholine Mass Spectrum. National Institute of Standards and Technology. Link

  • Rojek, S., et al. (2014). Fragmentation parameters of N-alkylated derivatives by LC-ESI-MS/MS. Journal of Analytical Toxicology.

Sources

Comparative Guide: Ethyl 4-ethylthiomorpholine-2-carboxylate vs. Morpholine Analogs

[1]

Executive Summary

Ethyl 4-ethylthiomorpholine-2-carboxylate represents a strategic bioisostere of the classical morpholine scaffold.[1] While morpholine rings are ubiquitous in medicinal chemistry for improving solubility and reducing lipophilicity, they often suffer from rapid metabolic clearance via N-dealkylation or ring oxidation.[1] The thiomorpholine analog introduces a sulfur atom in place of oxygen, fundamentally altering the electronic and steric landscape of the molecule.

This guide objectively compares the two scaffolds, highlighting that the thiomorpholine derivative offers increased lipophilicity (higher LogP) and a distinct metabolic soft spot (S-oxidation) that can be leveraged to shift clearance pathways away from CYP-mediated N-dealkylation.[1] However, this comes at the cost of potential chiral complexity (sulfoxide formation) and lower aqueous solubility.

Chemical Identity & Physicochemical Comparison[2][3][4][5][6][7][8][9]

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) at the 1-position effects significant changes in molecular volume, lipophilicity, and basicity.

FeatureEthyl 4-ethylthiomorpholine-2-carboxylateEthyl 4-ethylmorpholine-2-carboxylateImpact on Drug Design
Core Scaffold Thiomorpholine (1-thia-4-azacyclohexane)Morpholine (1-oxa-4-azacyclohexane)Bioisosterism: S is larger and less electronegative than O.
Formula C₁₁H₂₁NO₂SC₁₁H₂₁NO₃Thiomorpholine is heavier (+16 Da).[1]
LogP (Calc) ~1.8 - 2.2~0.5 - 0.9Lipophilicity: Thiomorpholine is significantly more lipophilic, improving membrane permeability but reducing solubility.[1]
pKa (Conj. Acid) ~8.4~8.3Basicity: Similar, though thiomorpholine is slightly less basic due to the orbital mismatch of S-C bonds compared to O-C.
H-Bonding HBA (Weak)HBA (Strong)Sulfur is a poor hydrogen bond acceptor compared to oxygen.[1]
Metabolic Risk S-Oxidation (Sulfoxide/Sulfone)N-Dealkylation / Ring HydroxylationThiomorpholine diverts metabolism to the sulfur atom.[1]

Synthetic Accessibility

While morpholine derivatives are often synthesized via bis-alkylation of amines with bis(2-chloroethyl) ether, the synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate requires specific attention to the sulfur incorporation to ensure regioselectivity of the carboxylate group.[1]

Recommended Synthetic Route: Cysteamine-Acrylate Cyclization

The most robust laboratory-scale synthesis involves the condensation of cysteamine with ethyl 2-bromoacrylate .[1] This "one-pot" cyclization efficiently builds the thiomorpholine ring with the carboxylate installed at the 2-position.[1]

Reaction Logic:

  • Michael Addition: The soft nucleophile (thiol of cysteamine) attacks the

    
    -carbon of the acrylate.
    
  • Intramolecular Cyclization: The amine attacks the

    
    -carbon, displacing the bromide to close the ring.
    
  • N-Alkylation: Subsequent alkylation with ethyl iodide yields the final tertiary amine.[1]

Synthesiscluster_0Step 1: Cyclizationcluster_1Step 2: N-AlkylationCysteamineCysteamine(HS-CH2-CH2-NH2)IntermediateThiomorpholine-2-carboxylate(Secondary Amine)Cysteamine->Intermediate1. Et3N, THF, 0°C -> RT(Michael Addn + Cyclization)AcrylateEthyl 2-bromoacrylate(CH2=C(Br)COOEt)Acrylate->IntermediateProductEthyl 4-ethylthiomorpholine-2-carboxylateIntermediate->Product2. K2CO3, MeCN, RefluxEtIEthyl Iodide(Et-I)EtI->Product

Caption: Two-step convergent synthesis of the target thiomorpholine scaffold. Step 1 exploits the differential nucleophilicity of S vs N.

Metabolic Stability Profile

The critical differentiator between these analogs is their interaction with Cytochrome P450 (CYP) enzymes.

Morpholine Metabolism

Morpholines are generally stable rings but are prone to N-dealkylation (loss of the ethyl group) or


-carbon hydroxylation12
Thiomorpholine Metabolism (The "Sulfur Switch")

The sulfur atom acts as a "metabolic sponge." It is highly susceptible to S-oxidation , forming sulfoxides (


  • Advantage: This can protect the N-ethyl group from dealkylation, potentially prolonging the half-life of the active pharmacophore if the S-oxide retains potency.[1]

  • Risk: S-oxidation creates a chiral center (sulfoxide), leading to diastereomeric mixtures (cis/trans isomers relative to the 2-carboxylate) which may complicate PK/PD analysis.[1]

Metabolismcluster_SMajor Pathway (S-Oxidation)cluster_NMinor Pathway (N-Dealkylation)ParentEthyl 4-ethylthiomorpholine-2-carboxylateSulfoxideSulfoxide Metabolite(Chiral S=O)Parent->SulfoxideCYP3A4 / FMO(Rapid)NorN-Desethyl Metabolite(Secondary Amine)Parent->NorCYP2D6 / CYP3A4(Slower than S-ox)SulfoneSulfone Metabolite(O=S=O)Sulfoxide->SulfoneCYP450(Slow)

Caption: Divergent metabolic pathways.[1] Thiomorpholine preferentially undergoes S-oxidation, often sparing the N-alkyl group compared to morpholine analogs.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Objective: Preparation of 500 mg of target compound.

  • Cyclization:

    • Dissolve Cysteamine hydrochloride (1.13 g, 10 mmol) in anhydrous THF (20 mL) under Nitrogen.

    • Add Triethylamine (3.0 mL, 22 mmol) and cool to 0°C.

    • Dropwise add Ethyl 2-bromoacrylate (1.79 g, 10 mmol) in THF (5 mL) over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. (Monitoring: TLC should show consumption of acrylate).

    • Workup: Filter off triethylamine hydrobromide salts. Concentrate filtrate. Redissolve in DCM, wash with water, dry over MgSO₄.

    • Intermediate: Ethyl thiomorpholine-2-carboxylate (Yellow oil).[1]

  • N-Alkylation:

    • Dissolve the intermediate (approx. 10 mmol) in Acetonitrile (30 mL).

    • Add Potassium Carbonate (2.76 g, 20 mmol) and Ethyl Iodide (1.71 g, 11 mmol).

    • Reflux at 80°C for 6 hours.

    • Workup: Cool, filter solids, concentrate. Purify via flash column chromatography (Hexane/EtOAc 4:1).

    • Yield Expectation: 60-75% overall.[1]

Protocol B: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (

1
  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).[1]

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge: 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor Parent [M+H]+.

    • Monitor Sulfoxide metabolite (+16 Da).

    • Monitor N-desethyl metabolite (-28 Da).

    • Success Metric: Thiomorpholine analog is considered "metabolically distinct" if Sulfoxide AUC > N-desethyl AUC.[1]

References

  • Synthesis of Thiomorpholine-2-carboxylates

    • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cycliz
    • Source:Organic Process Research & Development (2022).
    • URL:[Link]

  • Bioisosterism & Physicochemical Properties

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
    • Source:Journal of Chemical Reviews (2021).
    • URL:[Link]

  • Metabolic Pathways (S-Oxidation)

    • Title: Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[3][4][5] Evidence of the intermediates by in situ 1H NMR.[3][4][5]

    • Source:Biodegrad
    • URL:[Link]

  • Compound Data (Ethyl 4-ethylthiomorpholine-2-carboxylate)

    • Title: Ethyl 4-Ethylthiomorpholine-2-carboxylate | CAS 2097800-27-4.[1]

    • Source: American Elements / PubChem.
    • URL:[Link]

A Comparative Guide to Reference Standards for the Analysis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Ethyl 4-ethylthiomorpholine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to quality control.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. For a novel compound like Ethyl 4-ethylthiomorpholine-2-carboxylate, where commercial standards may not be readily available, the establishment of a reliable in-house reference standard is a critical first step in any research or development program. This standard will serve as the cornerstone for identity, purity, and strength measurements throughout the lifecycle of the compound.

Analytical Methodologies for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of a reference standard. The choice of methodology is dictated by the physicochemical properties of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds.[1] A stability-indicating HPLC method is crucial for separating the main component from potential impurities, such as starting materials, by-products, and degradation products.[1] For morpholine-containing compounds, which may lack a strong UV chromophore, derivatization can be employed to enhance detection by UV-Vis detectors.[2] Alternatively, detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD) can be utilized.[2]

A typical Reverse-Phase HPLC (RP-HPLC) method for a morpholine derivative might include:

  • Column: A C18 column is a common choice for separating moderately polar compounds.[1][2]

  • Mobile Phase: A gradient of acetonitrile and water is frequently used.[2] To improve peak shape for basic compounds like morpholines, a small amount of an acid modifier such as formic acid or phosphoric acid can be added to the mobile phase.[3]

  • Detection: UV detection at a suitable wavelength, or Mass Spectrometric detection for higher sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful technique.[4] It provides excellent separation and structural information, making it ideal for identifying and quantifying residual solvents and other volatile organic impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of the reference standard.[5][6] The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule. This technique is also quantitative (qNMR) and can be used for assay determination against a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[7] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its structure.

In-House vs. Commercially Available Reference Standards

While the immediate availability of a commercial Certified Reference Material (CRM) is ideal, it is often not the case for novel compounds. Therefore, a well-characterized in-house primary standard is a necessity.

FeatureIn-House Primary StandardCommercial Certified Reference Material (CRM)
Purity High purity, established through rigorous in-house testing.Certified purity with a statement of uncertainty, traceable to national or international standards.
Characterization Comprehensive characterization data (NMR, MS, HPLC, etc.) generated and documented internally.Comes with a comprehensive Certificate of Analysis (CoA) from an accredited body.
Traceability Traceability is established through internal documentation and calibration of instruments.Metrologically traceable to SI units.
Cost Initial high cost in terms of time and resources for synthesis, purification, and characterization.High purchase cost per unit.
Availability Requires synthesis and purification capabilities.Readily available for common compounds from suppliers like MilliporeSigma, LGC Standards, and Alfa Omega Pharma.[8][9]

Experimental Protocols

Workflow for In-House Reference Standard Qualification

The following diagram outlines the logical workflow for the preparation and qualification of an in-house reference standard for Ethyl 4-ethylthiomorpholine-2-carboxylate.

cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Documentation & Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Purity_Analysis Purity Analysis (HPLC, GC) Structure_ID->Purity_Analysis Residual_Solvents Residual Solvents (GC-HS) Purity_Analysis->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Assay Assay (qNMR or Mass Balance) Water_Content->Assay CoA Certificate of Analysis Generation Assay->CoA Release Release as In-House Reference Standard CoA->Release

Caption: Workflow for In-House Reference Standard Qualification.

Step-by-Step HPLC Purity Method
  • Preparation of Solutions:

    • Prepare a stock solution of the Ethyl 4-ethylthiomorpholine-2-carboxylate in-house standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL.

    • Prepare a sample solution of the material to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm (or appropriate wavelength determined by UV scan) or MS detection.

  • Analysis:

    • Inject a blank (solvent), followed by six replicate injections of the working standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Calculation of Purity:

    • Calculate the percentage purity using the area percent method, assuming all impurities have the same response factor as the main peak. For a more accurate determination, the relative response factors (RRF) for known impurities should be determined.

Impurity Profiling

A critical aspect of reference standard characterization is the identification and control of impurities.[10] Potential impurities can arise from the synthesis process or degradation.

Potential Synthetic Impurities

The synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate may involve several steps, each with the potential to introduce impurities. For instance, in related syntheses of morpholine derivatives, starting materials or by-products from side reactions can carry over.[11] Similarly, the synthesis of other heterocyclic compounds can result in isomeric or related substance impurities.[12][13]

cluster_0 Starting Materials cluster_1 Reaction & By-products cluster_2 Degradation SM1 Starting Material A Intermediate Intermediate SM1->Intermediate SM2 Starting Material B SM2->Intermediate Product Ethyl 4-ethylthiomorpholine-2-carboxylate Intermediate->Product Byproduct Potential By-product Intermediate->Byproduct Degradant Degradation Product (e.g., Hydrolysis) Product->Degradant

Caption: Potential Sources of Impurities.

Conclusion

The establishment of a well-characterized reference standard for Ethyl 4-ethylthiomorpholine-2-carboxylate is a foundational activity for any research or drug development program. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC-MS, NMR, and MS is essential for confirming the identity, purity, and strength of the standard. While commercial CRMs offer convenience and traceability, the ability to prepare and qualify a robust in-house primary standard is a critical capability for organizations working with novel chemical entities. This guide provides the scientific framework and practical considerations for achieving this crucial milestone.

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem.
  • HPLC Methods for analysis of Morpholine - HELIX Chrom
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • Liquid phase method for morpholine - Pharmaceutical Intermediates, Electronic Chemicals, Arom
  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC.
  • Morpholine-4-carbaldehyde (Standard) | Reference Standard | MedChemExpress.
  • Morpholine analytical standard 110-91-8 - MilliporeSigma.
  • High-Purity Morpholine Reference Materials for Accur
  • Morpholine | CAS 110-91-8 - LGC Standards.
  • Morpholine Impurities | 110-91-8 Certified Reference Substance - Alfa Omega Pharma.
  • Ethyl Acet
  • Ethyl Acetate Quality Standards: Industrial, Pharma, Food Grade (E1504) | Aure Chemical.
  • 1 H NMR spectrum of ethyl...
  • Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem - NIH.
  • ethyl 3-hydroxy-5-morpholin-4-ylthiophene-2-carboxyl
  • Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem.
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC.
  • Quality Control | Pharmaguideline.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • How To Ensure The Quality And Purity Of Your Ethyl Isobutyr
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.
  • Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies - Benchchem.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchG
  • Ethyl morpholine-4-carboxyl
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - The Royal Society of Chemistry.
  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME RECENT DRUGS.
  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure.
  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions.
  • Ethyl morpholine-2-carboxyl
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchG

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A Senior Application Scientist's Guide to the Elemental Analysis of C9H17NO2S Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of discovery. When a new compound with the molecular formula C9H17NO2S emerges, whether as a potential therapeutic agent, a synthetic intermediate, or a bioactive natural product, its empirical formula must be rigorously confirmed. This guide provides an in-depth comparison of key analytical techniques for the elemental analysis of C9H17NO2S, offering not just protocols, but the scientific rationale to empower your experimental decisions.

The molecular formula C9H17NO2S represents a diverse family of isomers, potentially including derivatives of amino acids like cysteine or methionine, which are fundamental building blocks in numerous biological processes. Molecules in this class, such as arylsulfonamides, have shown significant biological activities, including antitumor and anti-inflammatory properties.[1] Natural products, in general, are a major source of lead compounds in drug discovery, making the robust characterization of such molecules critical.[2][3][4]

Elemental analysis serves as the first-line, fundamental test to verify the elemental composition of a synthesized compound, ensuring it aligns with its theoretical formula.[5] This verification is a crucial step for purity assessment and is often a prerequisite for publication and patent applications.[6][7][8]

Theoretical Benchmark: The Elemental Composition of C9H17NO2S

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all experimental results are compared.

  • Molecular Weight: 203.30 g/mol

  • Composition:

    • Carbon (C): 53.17%

    • Hydrogen (H): 8.43%

    • Nitrogen (N): 6.89%

    • Oxygen (O): 15.74%

    • Sulfur (S): 15.77%

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0119108.09953.17
Hydrogen (H)1.0081717.1368.43
Nitrogen (N)14.007114.0076.89
Oxygen (O)15.999231.99815.74
Sulfur (S)32.065132.06515.77
Total 203.305 100.00

Comparative Analysis of Key Techniques

While several methods for elemental analysis exist, two techniques stand out for their precision and applicability in pharmaceutical and chemical research: Combustion Analysis and High-Resolution Mass Spectrometry.

Combustion Analysis (CHNS/O)

Combustion analysis is the most common and direct method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[5] It is a destructive technique that provides highly accurate and precise quantitative data.[9]

Principle of Operation

The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically >1000°C).[10][11] The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified by a detector.[12]

  • Causality: The core principle relies on converting the constituent elements into simple, stable gases. The high temperature and presence of catalysts ensure that the conversion is complete, which is the foundation of the technique's accuracy. The separation is typically achieved via gas chromatography, and quantification is done using a thermal conductivity detector (TCD).[13]

Experimental Protocol: CHNS Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Lyophilize if necessary.

    • Accurately weigh 1-3 mg of the C9H17NO2S compound into a tin or silver capsule using a microbalance.

    • Expertise & Experience: The choice between tin and silver capsules can depend on the sample's properties. Tin promotes a violent "flash combustion," which is excellent for most organic materials.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilic acid). This step is critical for ensuring the accuracy of the TCD response.[13]

  • Analysis:

    • The encapsulated sample is introduced into the combustion furnace.

    • The resulting gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N2 and remove excess oxygen.[10][11]

    • The separated gases (N2, CO2, H2O, SO2) are measured by the TCD. The instrument's software integrates the signal peaks and calculates the mass percentage of each element based on the calibration.

Data Presentation: Expected Results for C9H17NO2S

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average %Deviation from Theory
C53.1753.0953.2153.1553.15-0.02
H8.438.488.418.458.45+0.02
N6.896.876.926.886.890.00
S15.7715.7115.7915.7515.75-0.02

Trustworthiness: A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound. The consistency across multiple runs validates the precision of the measurement.

Workflow for Combustion Analysis

Caption: Workflow for CHNS elemental analysis by combustion.

High-Resolution Mass Spectrometry (HRMS)

While combustion analysis confirms the ratio of elements, High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the molecule, which in turn validates the molecular formula.[14][15] Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios (m/z) with accuracies better than 5 parts-per-million (ppm).[16]

Principle of Operation

HRMS distinguishes between compounds that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.[17] For example, C9H17NO2S and a different molecule like C10H19N3O could have the same nominal mass of 203, but their exact masses would be distinct and resolvable by HRMS.

  • Causality: The high resolving power and mass accuracy of instruments like FT-ICR-MS allow for the unambiguous assignment of molecular formulas from mass data, even in complex mixtures.[18] This capability is foundational for identifying unknowns and confirming synthetic products.[16]

Experimental Protocol: HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the C9H17NO2S compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Expertise & Experience: The choice of solvent and ionization technique (e.g., Electrospray Ionization - ESI) is critical. ESI is a soft ionization method ideal for polar molecules like potential C9H17NO2S isomers, minimizing fragmentation and preserving the molecular ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range. This ensures the high mass accuracy required for formula determination.

  • Analysis:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum, focusing on the region around the expected m/z of the protonated molecule [M+H]+.

    • The instrument's software measures the exact m/z of the most intense ion.

Data Presentation: Expected HRMS Results for C9H17NO2S

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Formula C9H17NO2S
Adduct [M+H]+
Exact Mass 204.1053204.1051-0.98

Trustworthiness: A mass error of less than 5 ppm provides very high confidence in the assigned molecular formula. This self-validating system confirms that the detected mass is consistent with the proposed formula of C9H17NO2S.

Workflow for HRMS Analysis

Caption: Workflow for molecular formula confirmation by HRMS.

Complementary Technique: X-ray Photoelectron Spectroscopy (XPS)

For solid samples or thin films, X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides not only elemental composition but also crucial chemical state information.[19][20][21] It is a surface-sensitive technique, analyzing the top 5-10 nm of a material.[22]

Principle of Operation

XPS works by irradiating a sample with monochromatic X-rays, causing the emission of core-level electrons.[23] The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state, bonding partners).[21]

  • *Expertise & Experience: For a C9H17NO2S compound, XPS can be uniquely powerful in distinguishing between different sulfur oxidation states. For example, it can clearly differentiate a sulfide (-S-) from a sulfone (-SO2-), a distinction that combustion analysis cannot make.[19]

A Synergistic Validation Strategy

No single technique tells the whole story. A robust characterization of a novel C9H17NO2S compound relies on a synergistic approach where the strengths of one technique compensate for the limitations of another.

TechniqueInformation ProvidedStrengthsLimitations
Combustion Analysis Quantitative elemental ratios (%C, %H, %N, %S)High accuracy and precision for bulk samples.[9]Destructive; provides no structural information.
HRMS Exact molecular mass and molecular formula.Extremely high sensitivity and accuracy; confirms formula.[14]Does not provide quantitative elemental ratios.
XPS Surface elemental composition and chemical state.Provides unique chemical bonding information (e.g., S oxidation state).[19][21]Surface-sensitive only; quantification can be complex.

Logical Workflow for Compound Validation

Caption: Integrated workflow for the validation of a C9H17NO2S compound.

Conclusion

The elemental analysis of a C9H17NO2S compound is a critical, multi-faceted process. While combustion analysis provides the foundational quantitative data on elemental composition, high-resolution mass spectrometry offers definitive confirmation of the molecular formula. By understanding the principles, protocols, and synergistic interplay of these techniques, researchers can confidently establish the identity and purity of their compounds, paving the way for further investigation into their biological and chemical properties. This rigorous analytical approach upholds the scientific integrity required in modern research and drug development.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. Available from: [Link]

  • X-ray Photoelectron Spectroscopy | XPS-ESCA. EAG Laboratories. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available from: [Link]

  • X-Ray Photoelectron Spectroscopy (XPS). Kratos Analytical. Available from: [Link]

  • How X-Ray Photoelectron Spectroscopy/ESCA Works. Innovatech Labs. Available from: [Link]

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A Researcher's Guide to Thin-Layer Chromatography of Thiomorpholine Esters: Optimizing Separation in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers working with heterocyclic compounds, thiomorpholine and its derivatives represent a significant area of interest due to their diverse biological activities. The synthesis and purification of novel thiomorpholine esters necessitate reliable and efficient analytical techniques to monitor reaction progress and assess purity. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective method for this purpose.[1][2]

This guide provides an in-depth analysis of the use of ethyl acetate/hexane solvent systems for the TLC of thiomorpholine esters. We will explore the fundamental principles governing the separation process, offer a detailed experimental protocol for determining Retention Factors (Rf), and present comparative data to illustrate how variations in the solvent system can be systematically optimized to achieve clear and reproducible separation.

The Principle of Separation: Polarity and the Ethyl Acetate/Hexane System

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2] In normal-phase TLC, a polar stationary phase, typically silica gel, is used.[3] The mobile phase, or eluent, is a solvent system that moves up the plate via capillary action.[2]

The separation of thiomorpholine esters in an ethyl acetate/hexane system is governed by the following interactions:

  • Stationary Phase (Silica Gel): Silica gel is a polar adsorbent with surface silanol groups (Si-OH). Polar compounds in the sample will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly up the plate.[3]

  • Mobile Phase (Ethyl Acetate/Hexane): This is a binary solvent system where hexane is a non-polar solvent and ethyl acetate is a moderately polar solvent.[4] By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned.[4][5]

    • Increasing the proportion of ethyl acetate increases the polarity of the mobile phase. This allows the eluent to more effectively compete with the stationary phase for the analyte, causing the compounds to move further up the plate, resulting in higher Retention Factor (Rf) values.[4][6]

    • Increasing the proportion of hexane decreases the mobile phase's polarity. This leads to stronger interactions between the polar analytes and the silica gel, resulting in less movement and lower Rf values.[4]

Thiomorpholine esters, containing both a polar heterocyclic ring and a potentially less polar ester group, are well-suited for separation using this versatile solvent system. The ideal solvent composition will be one that provides a good separation between the starting materials, the desired ester product, and any byproducts, with Rf values ideally falling between 0.2 and 0.8 for accurate measurement.[5]

Experimental Protocol: Determining Rf Values

This section outlines a step-by-step methodology for determining the Rf values of thiomorpholine esters.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Solvents: Ethyl acetate (reagent grade), n-hexane (reagent grade)

  • Sample solutions (approx. 1% concentration in a volatile solvent like dichloromethane or ethyl acetate)

Methodology:

  • Plate Preparation: With a pencil, gently draw a faint baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application on this line.

  • Sample Spotting: Using a capillary tube, apply a small spot of each sample solution onto the marked points on the baseline. Ensure the spots are small and concentrated to avoid streaking.

  • Chamber Preparation: Prepare the mobile phase by mixing the desired ratio of ethyl acetate and hexane. Pour the solvent into the developing chamber to a depth of about 0.5 cm. To ensure the chamber is saturated with solvent vapors, you can line it with filter paper.

  • Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate.

  • Drying and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Workflow for TLC Analysis of Thiomorpholine Esters

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sample Spot Sample on Baseline prep_plate->spot_sample prep_solvent Prepare Solvent System (Ethyl Acetate/Hexane) prep_chamber Saturate Chamber prep_solvent->prep_chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Dissolve Sample prep_sample->spot_sample spot_sample->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Lamp) dry_plate->visualize calculate_rf Measure & Calculate Rf visualize->calculate_rf

Caption: A standard workflow for conducting TLC analysis.

Comparative Analysis: The Effect of Solvent Composition on Rf Values

To illustrate the impact of the ethyl acetate/hexane ratio, we present hypothetical data for the separation of a reaction mixture containing a starting thiomorpholine, a less polar reagent, and the resulting thiomorpholine ester product.

Solvent System (Ethyl Acetate:Hexane)Starting Thiomorpholine (Rf)Reagent (Rf)Thiomorpholine Ester (Rf)Observations
1:9 (10% EtOAc)0.050.400.20Poor separation of polar compounds at the baseline.
2:8 (20% EtOAc)0.150.650.40Good separation between all three components.
3:7 (30% EtOAc)0.250.800.55Good separation, with increased movement of all spots.
5:5 (50% EtOAc)0.450.950.75Spots are moving too high on the plate for accurate analysis.

Analysis of Results:

  • 10% Ethyl Acetate: This system is too non-polar. The polar thiomorpholine and its ester derivative adhere strongly to the silica gel and do not move significantly from the baseline.

  • 20% and 30% Ethyl Acetate: These solvent systems provide the best separation. The Rf values are well-distributed between 0.15 and 0.8, allowing for clear differentiation between the product and other components.[3] The 20% system might be preferred for preparative column chromatography as it provides a larger separation between the spots.[7]

  • 50% Ethyl Acetate: This system is too polar. All components travel high up the plate, close to the solvent front, which reduces the separation between them and leads to inaccurate Rf values.[5]

Logical Flow for Optimizing Solvent Systems

Optimization_Flow start Start with a Test System (e.g., 20% EtOAc in Hexane) run_tlc Run TLC & Visualize start->run_tlc analyze_rf Analyze Rf Values run_tlc->analyze_rf low_rf Rf < 0.2 (Spots too low) analyze_rf->low_rf Too Low high_rf Rf > 0.8 (Spots too high) analyze_rf->high_rf Too High good_rf 0.2 < Rf < 0.8 (Good Separation) analyze_rf->good_rf Optimal increase_polarity Increase % of Ethyl Acetate low_rf->increase_polarity decrease_polarity Decrease % of Ethyl Acetate high_rf->decrease_polarity end Optimal System Found good_rf->end increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: A decision-making process for solvent system optimization.

Conclusion and Best Practices

The ethyl acetate/hexane system is a highly effective mobile phase for the TLC analysis of thiomorpholine esters. The key to achieving optimal separation lies in systematically adjusting the solvent ratio to fine-tune its polarity. For most thiomorpholine esters on a silica gel plate, a starting point of 10-30% ethyl acetate in hexane is recommended.[3]

Key Takeaways for Researchers:

  • Systematic Approach: Begin with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity until the desired separation is achieved.[5]

  • Optimal Rf Range: Aim for Rf values for the compound of interest to be between 0.2 and 0.8 to ensure reliable and reproducible results.[5]

  • Purity Assessment: A pure compound should ideally appear as a single, well-defined spot on the TLC plate.

  • Reaction Monitoring: TLC can effectively track the progress of a reaction by observing the disappearance of starting material spots and the appearance of a new product spot.[2]

By following the protocols and principles outlined in this guide, researchers can confidently employ TLC with ethyl acetate/hexane systems to support the synthesis, purification, and analysis of novel thiomorpholine esters, accelerating the pace of drug discovery and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.